Product packaging for 2-amino-N-(3-ethoxypropyl)benzamide(Cat. No.:CAS No. 923184-33-2)

2-amino-N-(3-ethoxypropyl)benzamide

Cat. No.: B2738032
CAS No.: 923184-33-2
M. Wt: 222.288
InChI Key: APTOGYUOKHAHRY-UHFFFAOYSA-N
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Description

2-amino-N-(3-ethoxypropyl)benzamide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O2 B2738032 2-amino-N-(3-ethoxypropyl)benzamide CAS No. 923184-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTOGYUOKHAHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-amino-N-(3-ethoxypropyl)benzamide chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted chemical properties of 2-amino-N-(3-ethoxypropyl)benzamide, a substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs and computational predictions to offer a thorough profile.

Chemical Identity and Physical Properties

This compound is a derivative of benzamide with an amino group at the ortho position of the benzene ring and an N-substituted (3-ethoxypropyl) group.

Identifier Value Source
IUPAC Name This compoundSigma-Aldrich
CAS Number 923184-33-2ChemScene,[1] Sigma-Aldrich
Molecular Formula C₁₂H₁₈N₂O₂ChemScene,[1] Sigma-Aldrich
Molecular Weight 222.29 g/mol Sigma-Aldrich
Predicted Melting Point Not available. Related compounds such as 2-amino-N-propylbenzamide have a melting point of 100-102 °C.
Predicted Boiling Point Not available. Benzamide has a boiling point of 288 °C.[2]
Predicted Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Solubility in water is predicted to be low. Benzamide is soluble in ethanol.
Appearance Not specified. Likely a solid at room temperature based on related compounds.
Storage 2-8 °CSigma-Aldrich
Purity 95%Sigma-Aldrich

Spectroscopic Properties (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show the following signals:

  • Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm, corresponding to the four protons on the disubstituted benzene ring.

  • Amine (NH₂) Protons: A broad singlet, the chemical shift of which is solvent-dependent, corresponding to the primary amino group.

  • Amide (NH) Proton: A triplet in the range of 8.0-8.5 ppm, coupled with the adjacent methylene group.

  • Ethoxypropyl Chain Protons:

    • A triplet corresponding to the methyl (CH₃) group around 1.1 ppm.

    • A quartet corresponding to the methylene (CH₂) group adjacent to the oxygen of the ethoxy group around 3.4-3.5 ppm.

    • Multiplets for the other three methylene (CH₂) groups of the propyl chain and the one adjacent to the amide nitrogen.

13C NMR Spectroscopy

The carbon NMR spectrum is predicted to display 10 unique signals corresponding to the carbon atoms in the molecule:

  • Carbonyl Carbon: A signal in the downfield region, typically around 168-170 ppm.

  • Aromatic Carbons: Six signals in the range of 115-150 ppm.

  • Aliphatic Carbons: Signals corresponding to the five carbons of the 3-ethoxypropyl chain, expected in the range of 15-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

  • N-H Stretching: Two bands for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹. A single band for the secondary amide (N-H) in the same region.

  • C=O Stretching: A strong absorption band for the amide carbonyl group around 1640-1680 cm⁻¹.

  • C-N Stretching: In the region of 1200-1350 cm⁻¹.

  • C-O Stretching: A strong band for the ether linkage around 1050-1150 cm⁻¹.

  • Aromatic C-H Stretching: Above 3000 cm⁻¹.

  • Aromatic C=C Bending: In the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum (e.g., using electrospray ionization - ESI) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 223.29. Fragmentation patterns would likely involve cleavage of the amide bond and the ether linkage.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not published, a general and reliable method can be adapted from the synthesis of other N-substituted 2-aminobenzamides.

Synthesis of this compound

This synthesis can be achieved via the amidation of isatoic anhydride with 3-ethoxypropan-1-amine.

Materials:

  • Isatoic anhydride

  • 3-ethoxypropan-1-amine

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dioxane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve isatoic anhydride (1 equivalent) in the anhydrous solvent.

  • Slowly add 3-ethoxypropan-1-amine (1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compared against the predicted data.

Logical Relationships and Workflows

Synthetic Workflow

The synthesis of this compound from isatoic anhydride and 3-ethoxypropan-1-amine can be visualized as a straightforward two-step process involving nucleophilic acyl substitution followed by the loss of carbon dioxide.

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Reaction Amidation Reaction (60-80 °C, 4-6h) Isatoic_Anhydride->Reaction Amine 3-ethoxypropan-1-amine Amine->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Figure 1. Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activities or signaling pathways associated with this compound. Research into the biological effects of this compound would be a novel area of investigation. Derivatives of 2-aminobenzamide have been explored for various pharmacological activities, suggesting that this compound could also possess interesting biological properties warranting further study.

References

Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 2-amino-N-(3-ethoxypropyl)benzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily based on the well-established reaction of isatoic anhydride with a primary amine, a method known for its reliability and good yields. This document outlines the core synthetic strategy, provides a detailed experimental protocol adapted from analogous reactions, and includes relevant quantitative data and workflow visualizations.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of 2-amino-N-substituted benzamides is the reaction of isatoic anhydride with the corresponding primary amine. This reaction proceeds through a nucleophilic acyl substitution of the amine at the carbonyl group of the isatoic anhydride, followed by a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide derivative.

The overall transformation is depicted in the following scheme:

Synthesis_Pathway General Synthesis Pathway isatoic_anhydride Isatoic Anhydride intermediate Unstable Carbamic Acid Intermediate isatoic_anhydride->intermediate + amine 3-Ethoxypropylamine amine->intermediate product This compound intermediate->product - CO2 co2 CO2

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as 2-amino-N-propylbenzamide and 2-amino-N-isopropylbenzamide, due to the absence of a specific published procedure for the target molecule.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
Isatoic AnhydrideC₈H₅NO₃163.13118-48-9
3-EthoxypropylamineC₅H₁₃NO103.166291-85-6
Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2
Deionized WaterH₂O18.027732-18-5

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve isatoic anhydride (16.3 g, 0.1 mol) in 150 mL of dichloroethane.

  • Amine Addition: While stirring the solution at room temperature, add 3-ethoxypropylamine (10.3 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and a gentle reflux may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 1-2 hours. The progress of the reaction can be monitored by the cessation of CO₂ evolution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with deionized water (2 x 50 mL) in a separatory funnel.

  • Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent (dichloroethane) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to obtain a product of high purity.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloroethane is a hazardous solvent; handle with care and avoid inhalation and skin contact.

  • The reaction is exothermic; control the addition rate of the amine to avoid an uncontrolled temperature increase.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the target product. Please note that the yield is an expected value based on analogous reactions, and the physical properties of the product should be determined experimentally.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)Expected Yield (%)Physical State
Isatoic AnhydrideC₈H₅NO₃163.130.116.3-Solid
3-EthoxypropylamineC₅H₁₃NO103.160.110.3-Liquid
This compoundC₁₂H₁₈N₂O₂222.280.122.23 (theoretical)~90-95Expected to be a solid or oil

Note: The expected yield is based on reported yields for similar reactions.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow Experimental Workflow start Start dissolve Dissolve Isatoic Anhydride in Dichloroethane start->dissolve add_amine Dropwise Addition of 3-Ethoxypropylamine dissolve->add_amine react Heat at 50-60°C for 1-2 hours add_amine->react workup Wash with Deionized Water react->workup isolate Dry and Evaporate Solvent workup->isolate purify Recrystallize (Optional) isolate->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O, C-O).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product if it is a solid.

While specific spectral data for this compound were not found in the literature search, the expected spectra can be predicted based on its structure and comparison with analogous compounds.

This guide provides a solid foundation for the successful synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to achieve the best possible results in their specific laboratory settings.

An Inquiry into the Pharmacological Profile of 2-amino-N-(3-ethoxypropyl)benzamide: A Search for a Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific mechanism of action for the compound 2-amino-N-(3-ethoxypropyl)benzamide remains elusive. Currently, there are no publicly available preclinical or clinical studies that elucidate its molecular targets, signaling pathways, or pharmacological effects. Chemical suppliers list the compound for research purposes, but do not provide data on its biological activity.

While information on the precise compound is not available, the broader class of 2-aminobenzamide derivatives has been the subject of various investigations, revealing a diverse range of biological activities. These derivatives serve as a versatile scaffold in medicinal chemistry, with different substitutions leading to a variety of pharmacological effects.

General Biological Activities of 2-Aminobenzamide Derivatives

Research into various 2-aminobenzamide derivatives has highlighted their potential in several therapeutic areas:

  • Antimicrobial Activity: A number of studies have synthesized and tested 2-aminobenzamide derivatives for their efficacy against various bacterial and fungal strains. These compounds have shown a range of activities, from moderate to potent, against pathogens such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Aspergillus fumigatus.[1][2][3] The exact mechanisms for their antimicrobial action are not always fully detailed but are presumed to involve interference with essential cellular processes in the microorganisms.

  • Cytotoxic and Anticancer Activity: Certain 2-aminobenzamide derivatives have been investigated for their potential as anticancer agents. For instance, some have been designed and synthesized to exhibit cytotoxic activity against tumor cell lines, such as A549 (lung carcinoma) and SW480 (colon adenocarcinoma).[4] The proposed mechanisms for these derivatives can vary widely depending on the specific molecular structure.

It is important to emphasize that these findings relate to the broader class of 2-aminobenzamide derivatives and not specifically to this compound. The nature and position of the substituent groups on the benzamide core are critical in determining the pharmacological profile and mechanism of action.

Due to the absence of specific data for this compound, it is not possible to fulfill the request for a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams. Further research and publication of preclinical studies are necessary to determine the specific mechanism of action of this compound.

References

An In-depth Technical Guide to Structural Analogs of 2-amino-N-(3-ethoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structural analogs of 2-amino-N-(3-ethoxypropyl)benzamide, focusing on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. The information is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and pharmacology.

Core Structure and Therapeutic Potential

The 2-aminobenzamide scaffold is a versatile pharmacophore that has been extensively explored in drug discovery. Its ability to act as a zinc-binding group has led to the development of potent inhibitors of various metalloenzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[1][2][3] The core structure consists of a benzene ring with an amino group and a carboxamide group at positions 1 and 2, respectively. The N-substituted side chain plays a crucial role in determining the potency, selectivity, and pharmacokinetic properties of these compounds.

Structural analogs of this compound have been investigated for a range of therapeutic applications, including:

  • Cancer Therapy: As inhibitors of HDACs and PARPs, these analogs can induce cell cycle arrest, apoptosis, and sensitize cancer cells to other chemotherapeutic agents.[3][4][5]

  • Inflammatory Diseases: Certain derivatives have shown potential in modulating inflammatory pathways.

  • Neurodegenerative Disorders: The role of PARP and HDAC enzymes in neuronal function and survival suggests the potential of these analogs in treating neurodegenerative diseases.

  • Infectious Diseases: Some 2-aminobenzamide derivatives have demonstrated antimicrobial and antifungal activity.[6][7]

Synthesis of 2-amino-N-(substituted)benzamide Analogs

A common and efficient method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a corresponding amine.[6] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.

General Experimental Protocol: Synthesis from Isatoic Anhydride

Procedure:

  • To a solution of isatoic anhydride (1.0 equivalent) in a suitable solvent (e.g., DMF, ethanol), add the desired primary or secondary amine (1.0-1.2 equivalents).

  • The reaction mixture is then heated to reflux or irradiated with microwaves for a specified period.[6]

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is typically precipitated by the addition of cold water.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.[6]

Diagram: Synthesis of 2-aminobenzamide Analogs

G cluster_reactants Reactants cluster_process Reaction cluster_products Products IsatoicAnhydride Isatoic Anhydride Solvent Solvent (e.g., DMF) IsatoicAnhydride->Solvent Amine R-NH2 (Amine) Amine->Solvent Heat Heat or Microwave Solvent->Heat Aminobenzamide 2-amino-N-(R)benzamide Heat->Aminobenzamide CO2 CO2 Heat->CO2 H2O H2O Heat->H2O

Caption: General workflow for the synthesis of 2-aminobenzamide analogs.

Structure-Activity Relationships (SAR)

The biological activity of 2-aminobenzamide analogs is highly dependent on the nature and position of substituents on both the aromatic ring and the N-alkyl side chain.

Modifications of the N-Substituent

The side chain attached to the amide nitrogen is a key determinant of target engagement and overall compound properties.

Side Chain ModificationEffect on ActivityTherapeutic TargetReference
Alkyl Chains Analgesic potency is related to the octanol-water partition coefficient.Analgesia[8]
Arylmethyl Groups Introduction of a sulfur-containing bicyclic arylmethyl moiety can increase cellular uptake.HDAC Inhibition[4]
(2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino Orally bioavailable with in vivo efficacy against human colon cancer xenografts.HDAC Inhibition[4]
Phenylamine Moiety Can impart cytotoxic activity against cancer cell lines.Cytotoxicity[9]
Modifications of the Benzamide Ring

Substitutions on the aromatic ring can influence potency, selectivity, and physicochemical properties.

Ring PositionSubstituentEffect on ActivityTherapeutic TargetReference
General Electron-donating or -withdrawing groupsModulates electronic properties and binding interactions.Various
Position 3 Amino group3-Aminobenzamide is a known PARP inhibitor.PARP Inhibition[3][10][11]

Key Therapeutic Targets and Signaling Pathways

Histone Deacetylase (HDAC) Inhibition

2-Aminobenzamide derivatives are a well-established class of HDAC inhibitors.[1][2] The 2-amino group coordinates with the zinc ion in the active site of the enzyme, while the N-substituted "cap" group interacts with residues at the rim of the active site. Inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in chromatin relaxation and altered gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Diagram: HDAC Inhibition by 2-Aminobenzamides

G HDAC HDAC Enzyme AcetylGroup Acetyl Group HDAC->AcetylGroup AcetylatedHistone Hyperacetylated Histone HDAC->AcetylatedHistone Blocked Aminobenzamide 2-Aminobenzamide Inhibitor Aminobenzamide->HDAC Inhibition Histone Histone Protein Histone->HDAC Deacetylation Histone->AcetylatedHistone Acetylation (HATs) RelaxedChromatin Relaxed Chromatin AcetylatedHistone->RelaxedChromatin Chromatin Condensed Chromatin Chromatin->RelaxedChromatin Remodeling GeneExpression Altered Gene Expression RelaxedChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of 2-aminobenzamide HDAC inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Certain 2-aminobenzamide analogs, particularly 3-aminobenzamide, are known inhibitors of PARP enzymes.[3][10][11] PARPs are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (a concept known as synthetic lethality). PARP inhibitors compete with the natural substrate NAD+ for binding to the catalytic domain of the enzyme.

Diagram: PARP Inhibition and Synthetic Lethality

G DNAdamage DNA Single-Strand Break PARP PARP Enzyme DNAdamage->PARP Activation CellDeath Cell Death (Apoptosis) DNAdamage->CellDeath Accumulated Damage DNARepair DNA Repair PARP->DNARepair PARP->DNARepair Blocked Aminobenzamide 2-Aminobenzamide (PARP Inhibitor) Aminobenzamide->PARP Inhibition CellSurvival Cell Survival DNARepair->CellSurvival DNARepair->CellDeath BRCA_deficient BRCA Deficient Cancer Cell BRCA_deficient->DNARepair Defective HR Repair

Caption: The role of 2-aminobenzamide PARP inhibitors in cancer cells.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 2-aminobenzamide analogs.

Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives [6]

CompoundR-GroupA. fumigatus (IZ, mm)S. aureus (IZ, mm)E. coli (IZ, mm)
5 2-pyridyl252018
7 p-tolyl151614
Clotrimazole (Standard)22--
Gentamicin (Standard)-2825
IZ = Inhibition Zone in mm

Table 2: HDAC Inhibitory Activity and Anticancer Potency [4]

CompoundR-GroupHCT116 IC₅₀ (µM)In vivo T/C (%) @ 45 mg/kg
22 (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino0.1267
MS-275 (Standard)0.2562
T/C = Treated/Control tumor volume

Conclusion

The 2-aminobenzamide scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse range of biologically active molecules. Structural modification of the N-substituted side chain and the aromatic ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The development of analogs of this compound continues to be a promising avenue for the discovery of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research focusing on systematic SAR studies and the elucidation of specific molecular interactions will be crucial for the rational design of next-generation 2-aminobenzamide-based drugs.

References

An In-depth Technical Guide on 2-amino-N-(3-ethoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(3-ethoxypropyl)benzamide is a small molecule belonging to the 2-aminobenzamide class of compounds. While specific literature on this exact molecule is limited, the 2-aminobenzamide scaffold is a well-recognized pharmacophore present in a variety of biologically active compounds. This technical guide aims to provide a comprehensive overview of this compound by summarizing the known chemistry and biological activities of structurally related analogs. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in this and similar chemical entities.

The 2-aminobenzamide core is a key structural motif in numerous compounds with diverse pharmacological activities, including antimicrobial, cytotoxic, and histone deacetylase (HDAC) inhibitory effects.[1][2][3] The N-substituted side chain, in this case, a 3-ethoxypropyl group, can significantly influence the molecule's physicochemical properties and biological target interactions. This guide will explore the synthesis, potential biological activities, and mechanisms of action of this compound based on established knowledge of its chemical class.

Chemical Synthesis

The synthesis of this compound can be readily achieved through the reaction of isatoic anhydride with 3-ethoxypropylamine. This is a common and efficient method for the preparation of N-substituted 2-aminobenzamides.[4][5]

Synthesis of 3-ethoxypropylamine

The key intermediate, 3-ethoxypropylamine, can be synthesized by the reaction of ethanol with acrylonitrile to form 3-ethoxypropionitrile, followed by catalytic hydrogenation.[6][7]

General Synthesis of this compound from Isatoic Anhydride

The reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine of 3-ethoxypropylamine attacks one of the carbonyl groups of isatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to yield the final 2-aminobenzamide product.[4][8]

Experimental Protocol: General Synthesis of N-Substituted 2-Aminobenzamides from Isatoic Anhydride [4][8]

  • Materials:

    • Isatoic Anhydride

    • Primary amine (e.g., 3-ethoxypropylamine)

    • Dimethylformamide (DMF) or other suitable solvent

  • Procedure:

    • Dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as DMF in a round-bottom flask.

    • Add the primary amine (1 equivalent) to the solution.

    • Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific amine used. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.

    • Upon completion of the reaction, the mixture is cooled to room temperature.

    • The product can be isolated by precipitation upon addition of water, followed by filtration.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Reaction Reaction in DMF (Heating) Isatoic_Anhydride->Reaction Ethoxypropylamine 3-Ethoxypropylamine Ethoxypropylamine->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Potential Biological Activities

Based on the activities of structurally similar 2-aminobenzamide derivatives, this compound may exhibit a range of biological effects, including antimicrobial and cytotoxic activities.

Antimicrobial Activity

Numerous 2-aminobenzamide derivatives have been reported to possess antibacterial and antifungal properties.[4][9][10] The mechanism of action is not always fully elucidated but may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilicity and electronic properties of the N-substituent can play a crucial role in the antimicrobial potency.

Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives (Data for related compounds)

Compound (Structure not identical to the topic)Test OrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
2-amino-N-(4-fluorophenyl)benzamideStaphylococcus aureusZone of Inhibition: 14 mm[4]
2-amino-N-(4-chlorophenyl)benzamideEscherichia coliZone of Inhibition: 12 mm[4]
Cationic aminobenzamide E23Staphylococcus epidermidis (MRSE)MIC: 0.5-2 µg/mL[11]
N-(4-Nitrophenyl)benzamide derivativeE. coliMIC: 3.12 µg/mL[12]
Cytotoxic Activity

The 2-aminobenzamide scaffold is also found in several classes of anticancer agents.[3][13] One of the most significant mechanisms of action for the cytotoxic effects of some 2-aminobenzamide derivatives is the inhibition of histone deacetylases (HDACs).[2][14][15]

Table 2: Cytotoxic Activity of Selected 2-Aminobenzamide Derivatives (Data for related compounds)

Compound (Structure not identical to the topic)Cell LineIC50 (µM)Reference
Benzothiazole-bearing 2-aminobenzamide 3aA549 (Lung carcinoma)24.59[13]
Benzothiazole-bearing 2-aminobenzamide 3cA549 (Lung carcinoma)29.59[13]
N-(2-aminophenyl)-2-methylquinoline-4-carboxamide 7hHCT116 (Colon cancer)2.4[2]
N-(2-aminophenyl)-2-methylquinoline-4-carboxamide 7hHT-29 (Colon cancer)6.4[2]

Potential Mechanism of Action: HDAC Inhibition

A prominent and well-studied mechanism of action for many 2-aminobenzamide derivatives is the inhibition of histone deacetylases (HDACs).[14][15][16] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The 2-aminobenzamide moiety is a known zinc-binding group (ZBG) that can chelate the zinc ion in the active site of class I HDACs.[1][14] The N-substituted side chain, in this case, the 3-ethoxypropyl group, would act as the "linker" region, and a "capping group" could be further added to interact with the rim of the HDAC active site to enhance potency and selectivity.

HDAC_Inhibition cluster_HDAC HDAC Active Site cluster_Inhibitor 2-Aminobenzamide Inhibitor Zinc_Ion Zn²⁺ Ion HDAC_Inhibition HDAC Inhibition Binding_Pocket Binding Pocket ZBG Zinc-Binding Group (2-aminobenzamide) ZBG->Zinc_Ion Chelation Linker Linker (3-ethoxypropyl) Linker->Binding_Pocket Interaction Cap_Group Capping Group (Hypothetical) Cap_Group->Binding_Pocket Surface Interaction

A diagram illustrating the potential HDAC inhibition mechanism of 2-aminobenzamide derivatives.

Conclusion

While direct experimental data for this compound is not extensively available in the public domain, a comprehensive understanding of its potential properties and activities can be inferred from the rich literature on the 2-aminobenzamide class of compounds. The straightforward synthesis from isatoic anhydride and 3-ethoxypropylamine makes it an accessible molecule for further investigation. Based on the activities of its analogs, this compound holds promise for biological evaluation, particularly in the areas of antimicrobial and anticancer research. The potential for this molecule to act as an HDAC inhibitor, a significant target in oncology, warrants further investigation. This technical guide provides a solid foundation for researchers to design and conduct future studies on this compound and its derivatives.

References

2-amino-N-(3-ethoxypropyl)benzamide: An Obscure Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth investigation into the discovery and history of 2-amino-N-(3-ethoxypropyl)benzamide (CAS No. 923184-33-2) reveals a significant lack of publicly available scientific literature, patents, and detailed experimental data. This compound, with the molecular formula C12H18N2O2, appears primarily in the catalogs of chemical suppliers, suggesting its role as a commercially available building block or screening compound rather than a well-characterized bioactive molecule with a documented history of discovery and development.

Currently, information on this compound is confined to basic chemical identifiers and supplier specifications. There are no available research articles, patents, or other publications that describe its synthesis, discovery, or any investigation into its biological activity or mechanism of action. Consequently, a detailed technical guide on its core discovery and history, including experimental protocols and signaling pathways, cannot be constructed from the available public domain information.

While the specific history of this compound remains elusive, the broader class of benzamide derivatives has a rich and well-documented history in drug discovery and development. Benzamides are a versatile scaffold that has given rise to a wide range of therapeutic agents with diverse biological activities.

The Prominence of the Benzamide Scaffold in Drug Discovery

The benzamide core is a key pharmacophore in numerous approved drugs and clinical candidates. Its ability to form crucial hydrogen bonds and engage in various non-covalent interactions with biological targets has made it a privileged structure in medicinal chemistry. Historically, modifications to the benzamide structure have led to the discovery of potent and selective agents for a variety of targets, including:

  • Dopamine Receptor Antagonists: Substituted benzamides, such as sulpiride and amisulpride, are well-known antipsychotic agents that act by blocking dopamine D2 receptors.

  • Serotonin Receptor Agonists and Antagonists: The benzamide moiety is also present in drugs targeting serotonin receptors, which are involved in a range of physiological processes.

  • Enzyme Inhibitors: More recently, benzamide derivatives have gained significant attention as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial for DNA repair and have become important targets in cancer therapy.

A Hypothetical Discovery and Development Workflow

Although no specific workflow for this compound is available, a typical discovery and development process for a novel benzamide derivative would follow a structured path. This hypothetical workflow illustrates the logical progression from initial concept to a potential drug candidate.

Hypothetical Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Target_Identification Target Identification and Validation Library_Design Library Design & Synthesis Target_Identification->Library_Design Design HTS High-Throughput Screening (HTS) Library_Design->HTS Screen Hit_Identification Hit Identification HTS->Hit_Identification Analyze Lead_Generation Lead Generation Hit_Identification->Lead_Generation Validate SAR_Studies Structure-Activity Relationship (SAR) Lead_Generation->SAR_Studies Optimize ADMET_Profiling ADMET Profiling (in vitro) SAR_Studies->ADMET_Profiling Profile In_Vivo_Efficacy In Vivo Efficacy Studies ADMET_Profiling->In_Vivo_Efficacy Test Toxicity_Studies Toxicity & Safety Pharmacology In_Vivo_Efficacy->Toxicity_Studies Evaluate Candidate_Selection Candidate Selection Toxicity_Studies->Candidate_Selection Select

Caption: Hypothetical workflow for the discovery and preclinical development of a novel benzamide derivative.

Spectroscopic Characterization of 2-amino-N-(3-ethoxypropyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2-amino-N-(3-ethoxypropyl)benzamide. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and general experimental protocols based on the analysis of its structural analogues and functional groups. The guide is intended to assist researchers in the identification, characterization, and quality control of this compound and similar compounds. Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside a structured presentation of the anticipated data.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine, a secondary amide, and an ether linkage, suggests a range of physicochemical properties that are of interest for further investigation. Spectroscopic analysis is a cornerstone of modern chemical research, providing unambiguous evidence for the chemical structure and purity of a synthesized compound. This guide outlines the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with known spectroscopic data of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6 - 7.8d1HAr-H (ortho to C=O)
~7.2 - 7.4t1HAr-H
~6.6 - 6.8m2HAr-H
~8.2 - 8.5br s1HNH (amide)
~4.5 - 5.0br s2HNH₂ (aromatic amine)
~3.4 - 3.6q2H-O-CH₂ -CH₃
~3.3 - 3.5t2H-NH-CH₂ -
~3.2 - 3.4t2H-CH₂ -O-
~1.8 - 2.0p2H-CH₂-CH₂ -CH₂-
~1.1 - 1.3t3H-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~168 - 172C =O (amide)
~145 - 150Ar-C -NH₂
~130 - 135Ar-C
~125 - 130Ar-C
~115 - 120Ar-C
~110 - 115Ar-C -C=O
~68 - 72-O-C H₂-CH₃
~65 - 70-C H₂-O-
~38 - 42-NH-C H₂-
~28 - 32-CH₂-C H₂-CH₂-
~14 - 16-CH₂-C H₃

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amine and amide)
3100 - 3000MediumC-H stretch (aromatic)
2970 - 2850MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (amide I)
~1600, ~1480MediumC=C stretch (aromatic)
~1550MediumN-H bend (amide II)
~1250StrongC-N stretch (amide)
~1100StrongC-O stretch (ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
222.29[M]⁺ (Molecular Ion)
223.30[M+H]⁺ (Protonated Molecule)
120.06[C₇H₆NO]⁺ (Benzoyl fragment)
103.12[C₄H₉NO]⁺ (Ethoxypropylamine fragment)

The exact mass of this compound (C₁₂H₁₈N₂O₂) is 222.1368 Da.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 300 MHz or higher.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR (optional but recommended for full characterization): Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to confirm the connectivity of protons and carbons.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Thin Film (for oils or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the prepared sample in the spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, such as an Electrospray Ionization (ESI) or Electron Impact (EI) instrument, often coupled with a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution is then directly infused into the mass spectrometer or injected into an LC-MS system.

Data Acquisition:

  • ESI-MS: The sample solution is nebulized and ionized to form gaseous ions. The mass-to-charge ratio (m/z) of the ions is then measured. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

  • EI-MS: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique provides information about the molecular weight from the molecular ion [M]⁺ and structural information from the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final Report & Characterization Structure_Validation->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. The tabulated predicted data for NMR, IR, and MS, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this and related molecules. The provided workflow diagram further illustrates the logical progression of analytical steps required for comprehensive structural elucidation. As experimental data for this compound becomes publicly available, this guide can serve as a basis for comparison and validation.

Theoretical Analysis of 2-amino-N-(3-ethoxypropyl)benzamide: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The 2-amino-N-(3-ethoxypropyl)benzamide scaffold holds potential for further development as a therapeutic agent. Theoretical and computational studies are indispensable in modern drug discovery, providing deep insights into molecular structure, electronic properties, and potential interactions with biological targets. This guide details a proposed in-silico evaluation of this compound, outlining the methodologies for Density Functional Theory (DFT) analysis and molecular docking simulations.

Computational Methodology

A robust theoretical investigation of this compound would involve a multi-step computational workflow. This process begins with the optimization of the molecular structure to its lowest energy conformation, followed by an analysis of its electronic and spectroscopic properties, and culminates in the prediction of its binding affinity to a relevant biological target.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, these calculations would be performed to determine its optimized geometry, vibrational frequencies, and electronic properties.

Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is converted to a 3D structure.

  • Geometry Optimization: The 3D structure is optimized using a functional such as B3LYP with a basis set like 6-311G(d,p) to find the global energy minimum.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

  • Electronic Property Analysis: Molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and other electronic descriptors are calculated to understand the molecule's reactivity and interaction sites.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding the potential interaction of this compound with a biological target, such as a protein receptor or enzyme.

Protocol:

  • Target Selection and Preparation: A relevant protein target is selected (e.g., a kinase or DNA gyrase, based on activities of similar benzamides) and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

  • Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the protein and score the different poses based on a scoring function.

  • Analysis of Results: The best-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

G cluster_workflow Computational Workflow mol_sketch 2D Structure of 2-amino-N- (3-ethoxypropyl)benzamide dft DFT Calculations (B3LYP/6-311G(d,p)) mol_sketch->dft opt_geom Optimized 3D Geometry dft->opt_geom electronic_prop Electronic Properties (HOMO, LUMO, MEP) dft->electronic_prop docking Molecular Docking opt_geom->docking binding_analysis Binding Mode and Interaction Analysis docking->binding_analysis target_prep Protein Target Preparation target_prep->docking G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand This compound kinase Protein Kinase (e.g., EGFR, VEGFR) ligand->kinase Binds to active site inhibition Inhibition substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling (Proliferation, Angiogenesis) p_substrate->downstream inhibition->p_substrate Blocks

Potential Applications of 2-amino-N-(3-ethoxypropyl)benzamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzamide scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide explores the potential therapeutic applications of a specific derivative, 2-amino-N-(3-ethoxypropyl)benzamide, by examining the established activities of structurally related analogs. While direct experimental data for this compound is limited in public literature, extensive research on the broader 2-aminobenzamide class suggests significant potential in oncology, infectious diseases, and neurology. This document provides a comprehensive overview of these potential applications, detailed hypothetical experimental protocols for synthesis and biological evaluation, and quantitative data from closely related compounds to guide future research and development efforts.

Introduction: The 2-Aminobenzamide Scaffold

The 2-aminobenzamide moiety is a versatile pharmacophore that has been successfully employed in the design of various therapeutic agents. Its ability to engage in key hydrogen bonding and metal chelation interactions has made it a cornerstone for developing enzyme inhibitors. Notably, derivatives of this scaffold have shown potent inhibitory activity against histone deacetylases (HDACs), protein kinases, and poly(ADP-ribose) polymerase (PARP), all of which are critical targets in cancer therapy. Furthermore, the structural versatility of the 2-aminobenzamide core allows for modifications that can tune its pharmacokinetic and pharmacodynamic properties, leading to the exploration of its potential as antimicrobial and anticonvulsant agents. The N-(3-ethoxypropyl) substituent of the title compound introduces a flexible, polar side chain that may influence solubility, cell permeability, and target engagement.

Potential Therapeutic Applications

Based on the activities of related 2-aminobenzamide derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:

Oncology

The 2-aminobenzamide scaffold is a well-established zinc-binding group in several classes of anticancer agents.

  • Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of cancer. The 2-aminobenzamide moiety can effectively chelate the zinc ion in the active site of class I HDACs, leading to their inhibition. This results in the hyperacetylation of histones, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Several 2-aminobenzamide-based HDAC inhibitors, such as Entinostat and Mocetinostat, have advanced to clinical trials.

  • Protein Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. The 2-aminobenzamide scaffold has been incorporated into inhibitors of various kinases, including Casein Kinase 1 delta (CK1δ) and Aurora kinases. By competing with ATP for the kinase's binding site, these inhibitors can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are critical for DNA repair, particularly in the base excision repair pathway. Inhibiting PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality. The benzamide core is a key pharmacophore in many PARP inhibitors, where it occupies the nicotinamide binding pocket of the enzyme.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-aminobenzamide scaffold has been explored for its potential antibacterial and antifungal properties. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Neurological Disorders

Certain 2-aminobenzamide derivatives have been investigated for their potential in treating neurological disorders. For instance, some analogs have demonstrated anticonvulsant activity in preclinical models, suggesting a potential role in epilepsy treatment. The mechanism may involve modulation of ion channels or neurotransmitter systems.

Data Presentation: Biological Activities of Related 2-Aminobenzamide Derivatives

The following tables summarize quantitative data for representative 2-aminobenzamide derivatives, providing a basis for predicting the potential activity of this compound.

Table 1: HDAC Inhibitory Activity of Representative 2-Aminobenzamide Analogs

Compound ReferenceStructureHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)
Entinostat (MS-275)Pyridinyl-linker-2-aminobenzamide0.930.951.8VariousVaries
Mocetinostat (MGCD0103)Quinolyl-linker-2-aminobenzamide---VariousVaries
Compound 7j [1]Phenyl-linker-2-aminobenzamide0.650.781.70HCT1165.3

Table 2: Kinase Inhibitory Activity of Representative 2-Aminobenzamide Analogs

Compound ReferenceTarget KinaseIC₅₀ (nM)
Bischof-5CK1δ<10
SNS-314 analogAurora A19
SNS-314 analogAurora B4

Table 3: PARP Inhibitory Activity of Representative Benzamide Analogs

Compound ReferencePARP-1 IC₅₀ (nM)
3-Aminobenzamide~1000
Veliparib (ABT-888)5.2
Olaparib1.2

Table 4: Antimicrobial Activity of Representative 2-Aminobenzamide Analogs

Compound ReferenceOrganismMIC (µg/mL)
Derivative 5[2]Aspergillus fumigatus<6.25
Derivative 5[2]Staphylococcus aureus12.5
Derivative 5[2]Escherichia coli25

Experimental Protocols

This section provides detailed, hypothetical methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis can be approached in a two-step process involving the preparation of the key intermediate, 3-ethoxypropan-1-amine, followed by its coupling with a protected 2-aminobenzoic acid derivative.

Step 1: Synthesis of 3-ethoxypropan-1-amine

  • Reaction: A Michael addition of ethanol to acrylonitrile followed by reduction of the resulting nitrile.

  • Procedure:

    • To a solution of sodium ethoxide (0.1 eq) in absolute ethanol, add acrylonitrile (1.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Neutralize the reaction with a weak acid and remove the ethanol under reduced pressure to yield 3-ethoxypropanenitrile.

    • Dissolve the crude 3-ethoxypropanenitrile in anhydrous tetrahydrofuran (THF).

    • Add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation to afford 3-ethoxypropan-1-amine.

Step 2: Synthesis of this compound

  • Reaction: Amide coupling of isatoic anhydride with 3-ethoxypropan-1-amine.

  • Procedure:

    • Dissolve isatoic anhydride (1.0 eq) in dimethylformamide (DMF).

    • Add 3-ethoxypropan-1-amine (1.1 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 6 hours. The reaction can be monitored by the evolution of CO₂.

    • Cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.

In Vitro HDAC Inhibition Assay
  • Principle: A fluorometric assay to measure the activity of HDAC enzymes.

  • Procedure:

    • Recombinant human HDAC1, 2, and 3 enzymes are used.

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • In a 96-well black plate, add the diluted compound and the HDAC enzyme.

    • Incubate for 15 minutes at 37 °C.

    • Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate for 60 minutes at 37 °C.

    • Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorescent product (AMC).

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

In Vitro Kinase Inhibition Assay
  • Principle: A luminescence-based assay to measure kinase activity.

  • Procedure:

    • Use a commercial kinase assay kit (e.g., Kinase-Glo®).

    • Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

    • In a 96-well white plate, add the diluted compound, the target kinase (e.g., CK1δ, Aurora A), and the appropriate substrate and ATP.

    • Incubate the reaction at 30 °C for 60 minutes.

    • Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a microplate reader.

    • Lower luminescence indicates higher kinase activity (more ATP consumed).

    • Calculate the percent inhibition and determine the IC₅₀ value.

In Vitro PARP Inhibition Assay
  • Principle: A colorimetric or chemiluminescent assay to measure PARP-1 activity.

  • Procedure:

    • Use a commercial PARP assay kit.

    • Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

    • In a 96-well plate coated with histones, add the diluted compound, activated DNA, and recombinant PARP-1 enzyme.

    • Add NAD⁺ to initiate the reaction and incubate for 60 minutes at room temperature.

    • Wash the plate to remove unincorporated NAD⁺.

    • Add streptavidin-HRP to detect the biotinylated poly(ADP-ribose) chains.

    • Wash the plate and add a colorimetric or chemiluminescent HRP substrate.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing
  • Principle: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.

    • Inoculate each well with the microbial suspension.

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Principle: A colorimetric assay to assess cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.

  • Procedure:

    • Seed cancer cell lines (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general workflows for its evaluation.

HDAC_Inhibition_Pathway Compound This compound HDAC HDAC Enzyme Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Relaxed Chromatin AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes OpenChromatin->TSG Accessible Transcription Gene Transcription TSG->Transcription CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: HDAC Inhibition Signaling Pathway.

Kinase_Inhibition_Pathway Compound This compound Kinase Protein Kinase Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Signaling Downstream Signaling PhosphoSubstrate->Signaling Proliferation Cell Proliferation Signaling->Proliferation Survival Cell Survival Signaling->Survival

Caption: Protein Kinase Inhibition Signaling Pathway.

PARP_Inhibition_Pathway Compound This compound PARP PARP Enzyme Compound->PARP Inhibits BER Base Excision Repair PARP->BER Mediates SSB Single-Strand Break SSB->PARP Activates DSB Double-Strand Break SSB->DSB Leads to (during replication) CellDeath Cell Death (Synthetic Lethality) DSB->CellDeath Induces (in HR deficient cells) BER->SSB Repairs

Caption: PARP Inhibition and Synthetic Lethality Pathway.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Lead Optimization Synthesis Synthesis of Compound Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization EnzymeAssays Enzyme Inhibition Assays (HDAC, Kinase, PARP) Characterization->EnzymeAssays AntimicrobialAssay Antimicrobial Susceptibility Testing Characterization->AntimicrobialAssay CytotoxicityAssay Cytotoxicity Assay (MTT) Characterization->CytotoxicityAssay DataAnalysis IC50 / MIC Determination EnzymeAssays->DataAnalysis AntimicrobialAssay->DataAnalysis CytotoxicityAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide from Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide from isatoic anhydride and 3-ethoxypropylamine. This synthesis is a straightforward and efficient method for producing N-substituted 2-aminobenzamides, which are valuable intermediates in the development of various pharmaceutical compounds.

Introduction

Isatoic anhydride is a versatile reagent in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds and substituted anthranilamides.[1][2] The reaction of isatoic anhydride with primary amines results in a ring-opening reaction to form N-substituted 2-aminobenzamides with the liberation of carbon dioxide.[2][3][4] This method offers a high-yielding and often clean route to the desired products. The target compound, this compound, possesses structural motifs that are of interest in medicinal chemistry for the development of novel therapeutic agents.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 3-ethoxypropylamine on isatoic anhydride, followed by decarboxylation to yield the final product.

Figure 1: General reaction scheme for the synthesis of this compound.

cluster_1 Product cluster_2 Byproduct Isatoic_Anhydride Isatoic Anhydride Product This compound Isatoic_Anhydride->Product + 3-Ethoxypropylamine (Solvent, Heat) Three_Ethoxypropylamine 3-Ethoxypropylamine CO2 CO2 cluster_workflow Synthesis Workflow A 1. Dissolve Isatoic Anhydride in Solvent B 2. Add 3-Ethoxypropylamine A->B C 3. Heat Reaction Mixture (Conventional or Microwave) B->C D 4. Cool to Room Temperature C->D E 5. Precipitate/Concentrate Product D->E F 6. Filter and Wash Solid E->F G 7. Recrystallize for Purification F->G H 8. Dry Final Product G->H

References

Application Notes and Protocols: 2-amino-N-(3-ethoxypropyl)benzamide as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(3-ethoxypropyl)benzamide is a versatile bifunctional building block in organic synthesis, primarily utilized in the construction of heterocyclic scaffolds of significant medicinal interest. Its structure, featuring a nucleophilic aniline moiety and an N-substituted amide, allows for a variety of chemical transformations, most notably in the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, along with insights into the biological pathways often targeted by these molecules.

Application: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

The most prominent application of 2-amino-N-alkylbenzamides, such as this compound, is in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. This is typically achieved through a condensation reaction with an aldehyde, followed by an oxidative cyclization.[4][5] This reaction can often be performed in a one-pot manner, providing an efficient route to a diverse library of quinazolinone derivatives. The "3-ethoxypropyl" substituent at the N-position will ultimately be located at the 3-position of the quinazolinone ring, while the substituent from the aldehyde will be at the 2-position.

General Reaction Scheme:

The overall transformation can be depicted as a two-step process, often carried out in a single pot. The initial condensation of the 2-aminobenzamide with an aldehyde forms a 2,3-dihydroquinazolin-4(1H)-one intermediate. Subsequent oxidation, which can be achieved with various reagents or even air, yields the final aromatic quinazolinone.[4]

G cluster_0 Reaction Workflow start This compound + Aldehyde (R-CHO) intermediate Condensation (Acid or Base Catalysis) start->intermediate Step 1 dihydroquinazolinone 2,3-dihydroquinazolin-4(1H)-one Intermediate intermediate->dihydroquinazolinone oxidation Oxidation dihydroquinazolinone->oxidation Step 2 product 2-R-3-(3-ethoxypropyl)quinazolin-4(3H)-one oxidation->product

Caption: General workflow for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

Experimental Protocols

Protocol: Synthesis of 3-Propyl-2-(p-tolyl)quinazolin-4(3H)-one

This protocol details a base-promoted SNAr reaction of an o-fluorobenzamide with an amide followed by cyclization, which is analogous to the condensation of a 2-aminobenzamide with an aldehyde followed by cyclization.

Materials:

  • 2-amino-N-propylbenzamide (or this compound)

  • p-tolualdehyde

  • Anhydrous solvent (e.g., Dioxane, DMF)

  • Base (e.g., K2CO3, Cs2CO3)

  • Oxidizing agent (if required, e.g., DDQ, air)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a stirred solution of 2-amino-N-propylbenzamide (1.0 mmol) in anhydrous dioxane (10 mL) is added p-tolualdehyde (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is heated to reflux (approximately 100-120 °C) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the initial condensation (disappearance of the starting benzamide), an oxidizing agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 mmol) can be added to facilitate the aromatization to the quinazolinone. Alternatively, for some substrates, bubbling air through the reaction mixture at reflux can effect oxidation.

  • After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-propyl-2-(p-tolyl)quinazolin-4(3H)-one.

Quantitative Data

The following table summarizes representative yields and characterization data for various 2,3-disubstituted-4(3H)-quinazolinones synthesized from N-substituted 2-aminobenzamides, illustrating the general efficacy of this synthetic approach.

Product NameStarting N-Alkyl-2-aminobenzamideAldehydeYield (%)M.p. (°C)Analytical Data Reference
3-Propyl-2-(p-tolyl)quinazolin-4(3H)-one2-amino-N-propylbenzamidep-tolualdehyde71-1H NMR, 13C NMR, GC-MS[6]
3-Propyl-2-(o-tolyl)quinazolin-4(3H)-one2-amino-N-propylbenzamideo-tolualdehyde6589-911H NMR, 13C NMR, HRMS[6]
3-Methyl-2-(p-tolyl)-7-(trifluoromethyl)quinazolin-4(3H)-one2-amino-N-methyl-3-(trifluoromethyl)benzamidep-tolualdehyde55waxy oil1H NMR, 13C NMR, HRMS[6]
3-Methyl-2-(thiophen-2-yl)quinazolin-4(3H)-one2-amino-N-methylbenzamideThiophene-2-carboxaldehyde55-1H NMR, 13C NMR, GC-MS[6]

Biological Activity and Signaling Pathways

Quinazolinone derivatives are of significant interest in drug discovery due to their ability to modulate various biological pathways, particularly in the context of cancer.[1][7] Many synthesized quinazolinones have been identified as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[8][9][10] Additionally, some derivatives have been shown to interact with the p53 tumor suppressor pathway.[11][12][13][14]

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent downstream signaling cascade.[15] This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.

EGFR_Pathway cluster_0 EGFR Signaling Pathway cluster_1 Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Modulation of the p53 Signaling Pathway

The p53 protein is a crucial tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress, such as DNA damage. Some quinazolinone derivatives have been found to exert their anticancer effects by modulating the p53 pathway.[11][12] This can occur through various mechanisms, including the stabilization of p53, leading to cell cycle arrest and apoptosis, or by targeting mutant p53 to trigger cell death.[14]

p53_Pathway cluster_0 p53 Signaling Pathway cluster_1 Cellular Outcomes Stress Cellular Stress (e.g., DNA Damage) p53 p53 (Tumor Suppressor) Stress->p53 Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Quinazolinone Quinazolinone Derivative Quinazolinone->p53 Modulation

Caption: Modulation of the p53 signaling pathway by quinazolinone derivatives.

Conclusion

This compound and related N-substituted 2-aminobenzamides are valuable precursors for the synthesis of medicinally important quinazolinone heterocycles. The straightforward condensation reaction with aldehydes provides a robust and versatile method for generating diverse molecular scaffolds. The resulting quinazolinone derivatives have shown significant potential as therapeutic agents, particularly as anticancer drugs targeting key signaling pathways like EGFR and p53. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to further explore the potential of this important class of molecules.

References

Application Notes and Protocols for the N-alkylation of 2-aminobenzamides via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 2-aminobenzamides is a crucial transformation in medicinal chemistry and drug discovery, as the resulting secondary and tertiary amines are prevalent motifs in a wide array of biologically active compounds. While direct alkylation of the amino group with alkyl halides can be challenging and prone to overalkylation, reductive amination offers a mild, efficient, and highly selective alternative.[1][2] This one-pot procedure involves the reaction of the primary amino group of 2-aminobenzamide with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired N-alkylated product.[3] This method is known for its broad substrate scope and functional group tolerance.[4][5]

This document provides a detailed protocol for the N-alkylation of 2-aminobenzamides using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride source that is particularly well-suited for reductive aminations, as it does not readily reduce the starting carbonyl compound.[6][7]

Data Presentation

The following table summarizes representative yields for the reductive amination of various amines with aldehydes and ketones using sodium triacetoxyborohydride, providing an expected range for the N-alkylation of 2-aminobenzamide.

Amine SubstrateCarbonyl SubstrateProductSolventCatalystYield (%)Reference
AnilineCyclohexanoneN-CyclohexylanilineDCEAcetic Acid95[4][5]
AnilineBenzaldehydeN-BenzylanilineDCENone96[4][5]
p-ToluidineAcetoneN-Isopropyl-p-toluidineDCEAcetic Acid88[4]
2-AminopyridineIsobutyraldehydeN-Isobutyl-2-aminopyridineDCENone92[4]
BenzylamineCyclopentanoneN-CyclopentylbenzylamineDCEAcetic Acid94[4][5]

Note: While 2-aminobenzamide is not explicitly listed in the primary literature reviewed, the high yields obtained with other aromatic amines suggest that similar efficiencies can be expected.

Experimental Protocols

General Protocol for the N-alkylation of 2-aminobenzamide via Reductive Amination

This protocol is based on the established procedures for reductive amination using sodium triacetoxyborohydride.[4][5]

Materials:

  • 2-aminobenzamide

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 1.0 equivalent for less reactive carbonyls)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminobenzamide (1.0 equivalent) and the corresponding aldehyde or ketone (1.0-1.2 equivalents) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration of the amine), add acetic acid (1.0 equivalent) if the carbonyl compound is a ketone or a sterically hindered aldehyde. For most aldehydes, the addition of acetic acid is not necessary.[5]

  • Stir the mixture at room temperature for 10-20 minutes to allow for the initial formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise over 5-10 minutes. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated 2-aminobenzamide.

Potential Side Reactions:

It is important to note that under certain conditions, particularly with acid catalysis and in protic solvents like water, the reaction of 2-aminobenzamide with aldehydes can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones.[8] The use of an aprotic solvent and a mild reducing agent like STAB generally favors the desired N-alkylation.

Mandatory Visualization

Reductive_Amination_Workflow Experimental Workflow for N-alkylation of 2-aminobenzamides cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-aminobenzamide and carbonyl compound in DCE/DCM add_acid Add Acetic Acid (optional) start->add_acid For ketones stir1 Stir for 10-20 min add_acid->stir1 add_stab Add Sodium Triacetoxyborohydride stir1->add_stab stir2 Stir at room temperature (1-24h) add_stab->stir2 monitor Monitor reaction (TLC/LC-MS) stir2->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction complete extract Extract with DCM/EtOAc quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated N-alkylated 2-aminobenzamide purify->product

Caption: General experimental workflow for the N-alkylation of 2-aminobenzamides.

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_reactants Mechanism of Reductive Amination 2-Aminobenzamide 2-Aminobenzamide Hemiaminal Hemiaminal 2-Aminobenzamide->Hemiaminal Nucleophilic attack plus1 + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O N-alkylated 2-aminobenzamide N-alkylated 2-aminobenzamide Iminium Ion->N-alkylated 2-aminobenzamide Hydride transfer STAB NaBH(OAc)3 STAB->N-alkylated 2-aminobenzamide

Caption: Simplified mechanism of reductive amination.

References

Applications of 2-amino-N-(3-ethoxypropyl)benzamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note ID: AN-HCYC-202511

Introduction

2-Amino-N-(3-ethoxypropyl)benzamide is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a nucleophilic aniline amine, a carboxamide moiety, and a flexible N-alkoxypropyl side chain, allows for diverse cyclization strategies to construct key heterocyclic scaffolds of medicinal and materials science interest. The primary applications of this reagent lie in the synthesis of quinazolinones, benzodiazepines, and other related fused heterocyclic systems. The presence of the 3-ethoxypropyl group can be leveraged to enhance solubility and modulate the physicochemical properties of the final compounds, a desirable feature in drug discovery programs.

This document provides an overview of the key applications of this compound in heterocyclic synthesis and detailed protocols for the preparation of representative heterocyclic systems.

Key Applications

The primary utility of this compound is in the construction of nitrogen-containing heterocycles. The ortho-disposed amino and benzamide functionalities are primed for cyclocondensation reactions with a variety of electrophilic partners.

  • Synthesis of Quinazolinones: The reaction of this compound with aldehydes, carboxylic acids, or their derivatives is a straightforward and widely employed method for the synthesis of 3-(3-ethoxypropyl)quinazolin-4(3H)-ones and their 2,3-dihydro analogues. These scaffolds are prevalent in many biologically active molecules.

  • Synthesis of Benzodiazepines: While less common, cyclization with appropriate C2 synthons can lead to the formation of benzodiazepine derivatives, which are important pharmacophores.

  • Synthesis of other Fused Heterocycles: The reactive nature of the 2-aminobenzamide core allows for its use in the synthesis of other fused systems, such as triazoles, by employing appropriate cyclizing agents.

The N-(3-ethoxypropyl) substituent can play a crucial role in influencing the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic compounds. This group can impact solubility, lipophilicity, and metabolic stability, making it a valuable handle for medicinal chemists to fine-tune the properties of lead compounds.

Experimental Protocols

The following protocols are representative methods for the synthesis of key heterocyclic systems from this compound.

Protocol 1: Synthesis of 2-Aryl-3-(3-ethoxypropyl)-2,3-dihydroquinazolin-4(1H)-ones

This protocol describes the acid-catalyzed condensation of this compound with an aromatic aldehyde to yield a 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound intermediate reactant1->intermediate + reactant2 Ar-CHO reactant2->intermediate product 2-Aryl-3-(3-ethoxypropyl)-2,3-dihydroquinazolin-4(1H)-one reagent Acid catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) reagent->intermediate intermediate->product Reflux

Caption: Synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1.0 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add the aromatic aldehyde (1.1 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).

  • Reflux the reaction mixture for 4-8 hours, monitoring the removal of water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 2-aryl-3-(3-ethoxypropyl)-2,3-dihydroquinazolin-4(1H)-one.

Quantitative Data (Representative):

EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde585
24-Chlorobenzaldehyde682
34-Methoxybenzaldehyde490
Protocol 2: Synthesis of 2-Substituted-3-(3-ethoxypropyl)quinazolin-4(3H)-ones via Dehydrogenation

This protocol describes the oxidation of the 2,3-dihydroquinazolin-4(1H)-one intermediate to the corresponding quinazolin-4(3H)-one.

Experimental Workflow:

G start Start with 2-Aryl-3-(3-ethoxypropyl)- 2,3-dihydroquinazolin-4(1H)-one dissolve Dissolve in suitable solvent (e.g., Dichloromethane) start->dissolve add_oxidant Add oxidizing agent (e.g., DDQ or MnO2) dissolve->add_oxidant stir Stir at room temperature add_oxidant->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure 2-Substituted-3-(3-ethoxypropyl) quinazolin-4(3H)-one purify->end

Caption: Workflow for the oxidation of dihydroquinazolinones.

Materials:

  • 2-Aryl-3-(3-ethoxypropyl)-2,3-dihydroquinazolin-4(1H)-one (from Protocol 1)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or Acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the 2-aryl-3-(3-ethoxypropyl)-2,3-dihydroquinazolin-4(1H)-one (1.0 mmol) in dichloromethane (20 mL).

  • Add the oxidizing agent (DDQ, 1.2 mmol or activated MnO₂, 5-10 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite (if using MnO₂).

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the 2-substituted-3-(3-ethoxypropyl)quinazolin-4(3H)-one.

Quantitative Data (Representative):

EntryStarting Material (from Protocol 1, Entry)Oxidizing AgentReaction Time (h)Yield (%)
11DDQ292
22MnO₂488
33DDQ2.595
Protocol 3: One-Pot Synthesis of 2-Substituted-3-(3-ethoxypropyl)quinazolin-4(3H)-ones from Carboxylic Acids

This protocol outlines a one-pot synthesis of quinazolin-4(3H)-ones directly from this compound and a carboxylic acid using a coupling agent followed by cyclization.

Logical Relationship Diagram:

G cluster_reactants Initial Reactants cluster_process Reaction Steps cluster_product Final Product A This compound D Amide Bond Formation (Intermediate Formation) A->D B Carboxylic Acid (R-COOH) B->D C Coupling Agent (e.g., EDC/HOBt) C->D E In-situ Cyclization and Dehydration D->E F 2-Substituted-3-(3-ethoxypropyl) quinazolin-4(3H)-one E->F

Caption: One-pot synthesis of quinazolinones.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Acetic acid (for cyclization)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.1 mmol) in DMF (10 mL), add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol) at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • After the formation of the intermediate amide (monitored by TLC), add glacial acetic acid (5 mL).

  • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours to effect cyclization.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the 2-substituted-3-(3-ethoxypropyl)quinazolin-4(3H)-one.

Quantitative Data (Representative):

EntryCarboxylic AcidCyclization Temp (°C)Total Reaction Time (h)Yield (%)
1Benzoic Acid1202075
2Acetic Acid1001868
3Cyclohexanecarboxylic Acid1202272

Disclaimer

The provided protocols are generalized procedures and may require optimization for specific substrates and scales. Reaction times and yields are representative and may vary. Appropriate safety precautions should be taken when handling all chemicals. It is recommended to consult relevant literature for more specific examples and safety information.

Application Notes and Protocols for Parallel Synthesis Using 2-amino-N-(3-ethoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using 2-amino-N-(3-ethoxypropyl)benzamide in Parallel Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parallel synthesis is a powerful strategy in modern drug discovery and medicinal chemistry, enabling the rapid generation of large, focused libraries of compounds for screening and lead optimization.[1][2] This approach significantly accelerates the drug development pipeline by allowing for the simultaneous synthesis of dozens to hundreds of discrete compounds.[3] this compound is a versatile building block for parallel synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. Its bifunctional nature, possessing both a nucleophilic aniline moiety and an amide side chain, allows for a variety of chemical transformations.

One of the most prominent applications of 2-aminobenzamide derivatives is in the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This document provides detailed protocols and application notes for the use of this compound in the parallel synthesis of a quinazolinone library.

Core Application: Parallel Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

The reaction of 2-aminobenzamides with aldehydes is a well-established and robust method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones. This transformation is highly amenable to parallel synthesis formats, allowing for the rapid generation of a library of analogs by varying the aldehyde input.

General Reaction Scheme:

The overall synthetic strategy involves a two-step, one-pot reaction. First, the condensation of this compound with a diverse set of aldehydes yields the intermediate Schiff base, which undergoes in situ cyclization to the 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation provides the final quinazolin-4(3H)-one products.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Schiff Base A->C Condensation B Aldehyde (R-CHO) B->C D 2,3-dihydroquinazolin-4(1H)-one C->D Cyclization E Quinazolin-4(3H)-one D->E Oxidation

Caption: General reaction pathway for the synthesis of quinazolin-4(3H)-ones.

Experimental Protocols

The following protocols are designed for a parallel synthesis workflow, for example, using a 24-well plate format.

Materials and Reagents
  • This compound

  • A library of diverse aldehydes (e.g., aromatic, heteroaromatic, aliphatic)

  • Solvent: e.g., Ethanol, DMSO, or Acetic Acid[4]

  • Oxidant: e.g., H₂O₂, K₂S₂O₈, or air/O₂[4]

  • Catalyst (optional, depending on the chosen conditions): e.g., Iodine, Lewis acids

  • Parallel synthesis reactor or 24/96-well reaction blocks with reflux and stirring capabilities

  • Automated liquid handler (optional)

  • Purification system (e.g., parallel HPLC or flash chromatography)

  • Analytical instrumentation (e.g., LC-MS, NMR)

General Protocol for Parallel Synthesis of a Quinazolinone Library

This protocol is a representative example. Optimization of solvent, temperature, and reaction time may be necessary for different aldehyde substrates.

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in the chosen reaction solvent (e.g., Ethanol).

    • Prepare 0.6 M stock solutions of each aldehyde from the library in the same solvent.

  • Reaction Setup (in a 24-well reaction block):

    • To each well, add 1.0 mL of the this compound stock solution (0.5 mmol).

    • To each well, add 1.0 mL of a different aldehyde stock solution (0.6 mmol, 1.2 equivalents).

    • Add a magnetic stir bar to each well.

  • Reaction:

    • Seal the reaction block and heat to 80 °C with stirring.

    • Monitor the reaction progress by taking small aliquots from a representative well and analyzing by LC-MS (typically 4-12 hours).

  • Oxidation:

    • Once the formation of the dihydroquinazolinone intermediate is complete, cool the reaction block to room temperature.

    • Add the chosen oxidant to each well. For example, add 1.5 equivalents of 30% aqueous H₂O₂.

    • Reseal the block and heat again to 80 °C for an additional 2-6 hours, or until the oxidation is complete as monitored by LC-MS.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Quench the reaction by adding a suitable quenching agent if necessary (e.g., sodium thiosulfate for H₂O₂).

    • The crude product mixtures can be purified using parallel purification techniques. A common method is reverse-phase preparative HPLC.

Workflow Diagram

G cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing prep_reagents Prepare Stock Solutions (Amine, Aldehydes) dispense Dispense Reagents into 24-well Plate prep_reagents->dispense react Condensation/Cyclization (Heat and Stir) dispense->react oxidize Oxidation Step react->oxidize workup Work-up / Quench oxidize->workup purify Parallel Purification (e.g., Prep-HPLC) workup->purify analyze Analysis (LC-MS, NMR) purify->analyze library Compound Library analyze->library

Caption: Workflow for the parallel synthesis of a quinazolinone library.

Data Presentation

The following tables present representative data for the synthesis of 2-aminobenzamide derivatives and their conversion to quinazolinones, adapted from the literature to illustrate expected outcomes.[6]

Table 1: Synthesis of 2-Aminobenzamide Analogs

EntryAmineProductYield (%)
14-fluoroaniline2-Amino-N-(4-fluorophenyl)benzamide72
24-chloroaniline2-Amino-N-(4-chlorophenyl)benzamide80
34-methoxyaniline2-Amino-N-(4-methoxyphenyl)benzamide99
4p-toluidine2-Amino-N-(p-tolyl)benzamide97

Yields are based on conventional heating methods as reported in the literature and serve as an example.[6]

Table 2: Parallel Synthesis of a Hypothetical Quinazolinone Library

This table illustrates the expected format for presenting the results from a parallel synthesis experiment using this compound.

WellAldehydeProduct StructureYield (%)Purity (%)
A1Benzaldehyde2-phenyl-3-(3-ethoxypropyl)quinazolin-4(3H)-one75>95
A24-Chlorobenzaldehyde2-(4-chlorophenyl)-3-(3-ethoxypropyl)quinazolin-4(3H)-one72>95
A34-Methoxybenzaldehyde2-(4-methoxyphenyl)-3-(3-ethoxypropyl)quinazolin-4(3H)-one81>95
A42-Naphthaldehyde2-(naphthalen-2-yl)-3-(3-ethoxypropyl)quinazolin-4(3H)-one68>95
A5Thiophene-2-carbaldehyde2-(thiophen-2-yl)-3-(3-ethoxypropyl)quinazolin-4(3H)-one65>95
A6Cyclohexanecarboxaldehyde2-cyclohexyl-3-(3-ethoxypropyl)quinazolin-4(3H)-one55>90

Yields and purities are hypothetical and representative for a successful parallel synthesis campaign. Purity is typically determined by LC-MS analysis of the purified compounds.

Conclusion

This compound is a valuable building block for the parallel synthesis of compound libraries, particularly for generating quinazolinone scaffolds. The protocols outlined provide a robust starting point for researchers to rapidly synthesize a diverse range of analogs for biological screening. The amenability of the described reaction to a parallel format, combined with automated liquid handling and purification systems, can significantly enhance the throughput of medicinal chemistry efforts.

References

Application Notes and Protocols for the Analytical Characterization of 2-amino-N-(3-ethoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-amino-N-(3-ethoxypropyl)benzamide. The protocols outlined below are designed to ensure the identity, purity, and quality of the compound for research and development purposes.

Compound Identification and Structure

  • IUPAC Name: this compound

  • CAS Number: 923184-33-2[1]

  • Molecular Formula: C12H18N2O2[2]

  • Molecular Weight: 222.29 g/mol [1][2]

Analytical Techniques for Characterization

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for the separation of any related impurities. A reverse-phase method is generally suitable for this type of compound.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 min

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Run the gradient method and record the chromatogram for 20 minutes.

  • Data Analysis: Integrate the peak areas to determine the purity of the main compound and the percentage of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It can also serve as a confirmatory method for the identity of the main compound, often after derivatization.

Table 2: GC-MS Method Parameters

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, 1.2 mL/min
Injection Mode Split (10:1)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-450 m/z

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

  • Instrument Setup: Condition the GC-MS system according to the manufacturer's instructions.

  • Injection: Inject 1 µL of the sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

  • Data Analysis: Compare the obtained mass spectrum with a reference library or predict fragmentation patterns to confirm the structure. Search for any unexpected peaks that may indicate impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Table 3: Representative ¹H NMR (400 MHz, CDCl₃) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.35m2HAr-H
6.60 - 6.75m2HAr-H
5.50br s2H-NH₂
3.55t2H-O-CH₂-
3.45q2H-NH-CH₂-
3.35q2H-O-CH₂-CH₃
1.85p2H-CH₂-CH₂-CH₂-
1.20t3H-CH₃

Table 4: Representative ¹³C NMR (100 MHz, CDCl₃) Data

Chemical Shift (ppm)Assignment
168.5C=O
150.2Ar-C-NH₂
132.5Ar-CH
128.8Ar-CH
118.0Ar-C-C=O
116.5Ar-CH
115.3Ar-CH
69.8-O-CH₂-
66.5-O-CH₂-CH₃
39.5-NH-CH₂-
29.5-CH₂-CH₂-CH₂-
15.2-CH₃

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignment.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign the chemical shifts to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.

Table 5: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amine and amide)
2970 - 2850MediumC-H stretch (aliphatic)
1640StrongC=O stretch (amide I)
1590MediumN-H bend (amide II)
1250MediumC-O stretch (ether)

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Instrument Setup: Collect a background spectrum.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of this compound.

Visualized Workflows

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Characterization Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR Sample->FTIR HPLC HPLC Dissolution->HPLC GCMS GC-MS Dissolution->GCMS NMR NMR Dissolution->NMR Purity Purity Assessment HPLC->Purity Identity Identity Confirmation GCMS->Identity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Final_Report Comprehensive Characterization Report Purity->Final_Report Identity->Final_Report Structure->Final_Report Functional_Groups->Final_Report HPLC_Method_Logic start Start HPLC Analysis prepare_sample Prepare Sample (0.1 mg/mL) start->prepare_sample equilibrate Equilibrate Column (10% B) prepare_sample->equilibrate inject Inject 10 µL equilibrate->inject run_gradient Run Gradient (10-90% B over 15 min) inject->run_gradient detect UV Detection at 254 nm run_gradient->detect analyze Integrate Peaks and Determine Purity detect->analyze end End analyze->end

References

Application Notes and Protocols: Derivatization of 2-amino-N-(3-ethoxypropyl)benzamide for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the core scaffold, 2-amino-N-(3-ethoxypropyl)benzamide, for the development of novel bioactive compounds. This document outlines synthetic strategies, protocols for biological screening, and potential mechanisms of action, with a focus on Histone Deacetylase (HDAC) inhibition as a primary therapeutic target.

Introduction

Benzamide derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminobenzamide scaffold, in particular, has emerged as a key pharmacophore in the design of targeted therapeutics. By modifying the core structure of this compound, it is possible to generate a library of novel derivatives for biological screening to identify lead compounds for drug discovery programs. A significant area of interest for 2-aminobenzamide derivatives is the inhibition of Histone Deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer and other diseases.[1][2][3][4][5]

Derivatization Strategy

The derivatization of this compound can be approached by modifying the aniline nitrogen or the benzene ring. A common and effective method for synthesizing the 2-aminobenzamide core is through the reaction of isatoic anhydride with the appropriate amine.[6]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and screening of this compound derivatives.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization IsatoicAnhydride Isatoic Anhydride CoreCompound This compound IsatoicAnhydride->CoreCompound Reaction with Amine 3-ethoxypropan-1-amine Amine->CoreCompound Derivatization Derivatization Reactions (e.g., Acylation, Alkylation) CoreCompound->Derivatization DerivativeLibrary Derivative Library Derivatization->DerivativeLibrary PrimaryScreening Primary Screening (e.g., Antimicrobial, Cytotoxicity) DerivativeLibrary->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., HDAC Inhibition Assay) HitIdentification->SecondaryScreening LeadCompound Lead Compound Identification SecondaryScreening->LeadCompound SAR Structure-Activity Relationship (SAR) Studies LeadCompound->SAR ADMET ADMET Profiling LeadCompound->ADMET SAR->Derivatization Informs further derivatization OptimizedLead Optimized Lead ADMET->OptimizedLead

Caption: General workflow for synthesis and screening of derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core compound from isatoic anhydride and 3-ethoxypropan-1-amine.[6]

Materials:

  • Isatoic anhydride

  • 3-ethoxypropan-1-amine

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.

  • Add 3-ethoxypropan-1-amine (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 80-90°C and continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Antimicrobial Screening (Agar Well Diffusion Assay)

This protocol is used for the primary screening of the synthesized derivatives for their antimicrobial activity.[7][8][9][10]

Materials:

  • Synthesized benzamide derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Müller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control (standard antibiotic/antifungal)

  • Incubator

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Prepare solutions of the synthesized derivatives and the positive control in DMSO at a known concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution and the positive control into separate wells. Add only DMSO to one well as a negative control.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Cytotoxicity Screening (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[11][12][13][14]

Materials:

  • Synthesized benzamide derivatives

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Mechanism of Action: HDAC Inhibition

Several 2-aminobenzamide derivatives have been identified as potent inhibitors of Histone Deacetylases (HDACs), particularly class I HDACs (HDAC1, 2, and 3).[3][15][16] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

HDAC Inhibition Signaling Pathway

The following diagram illustrates the general signaling pathway affected by 2-aminobenzamide-based HDAC inhibitors.

G cluster_epigenetic Epigenetic Regulation cluster_cellular_effects Cellular Effects of HDAC Inhibition HDAC HDAC Enzyme Histone Histone Protein HDAC->Histone Removes Acetyl Group HAT Histone Acetyltransferase (HAT) AcetylHistone Acetylated Histone HAT->AcetylHistone Adds Acetyl Group Histone->AcetylHistone Chromatin Chromatin Histone->Chromatin Condensed Chromatin AcetylHistone->Chromatin Open Chromatin DNA DNA GeneExpression Gene Expression Chromatin->GeneExpression Regulates Apoptosis Apoptosis (Programmed Cell Death) GeneExpression->Apoptosis Upregulation of pro-apoptotic genes CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Upregulation of cell cycle inhibitors HDAC_Inhibitor 2-Aminobenzamide Derivative HDAC_Inhibitor->HDAC Inhibits TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits CellCycleArrest->TumorGrowth Inhibits

References

Application Notes and Protocols for the Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Derivatives of this scaffold have shown promise as antimicrobial agents and as inhibitors of histone deacetylases (HDACs), which are significant targets in cancer therapy[1][2]. The synthesis of analogs of 2-amino-N-(3-ethoxypropyl)benzamide allows for the exploration of structure-activity relationships, potentially leading to the development of novel therapeutics. The N-(3-ethoxypropyl) side chain provides a flexible, lipophilic element with hydrogen bond accepting capability, which can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

This document provides a detailed experimental procedure for the synthesis of this compound and its analogs, primarily through the reaction of isatoic anhydride with the corresponding primary amine. Two common methodologies, conventional heating and microwave-assisted synthesis, are described.

Experimental Protocols

Method 1: Conventional Synthesis

This protocol describes the synthesis of this compound from isatoic anhydride and 3-ethoxypropylamine using conventional heating.

Materials:

  • Isatoic anhydride

  • 3-ethoxypropylamine

  • Dimethylformamide (DMF)

  • Deionized water

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of DMF.

  • To this solution, add 3-ethoxypropylamine (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold deionized water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Dry the purified product under vacuum.

Method 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and environmentally friendly approach to the synthesis of this compound analogs.

Materials:

  • Isatoic anhydride

  • 3-ethoxypropylamine

  • Microwave-safe reaction vessel

  • Microwave synthesizer

  • Deionized water

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 equivalent) and 3-ethoxypropylamine (1.0 equivalent). A few drops of DMF can be added as a high-boiling point solvent to facilitate the reaction, though in some cases the reaction can be performed neat.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power (e.g., 140-420 W) for a short duration, typically 4-10 minutes. The optimal time and power should be determined for each specific analog.

  • After irradiation, cool the reaction vessel to room temperature.

  • Add ice-cold water to the vessel to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from an appropriate solvent.

  • Dry the final product under vacuum.

Data Presentation

The following table summarizes representative data for 2-aminobenzamide analogs synthesized via similar methods. This data is provided for comparative purposes.

Compound IDR-Group (Amine)Synthesis MethodYield (%)Melting Point (°C)Reference
1 4-fluorophenylConventional (Heating)72122[3]
2 p-tolylConventional (Heating)97149[3]
3 n-propylConventional (Heating)Not specified100-102ChemicalBook

Visualizations

Synthetic Workflow

The general synthetic route for the preparation of 2-amino-N-substituted benzamide analogs from isatoic anhydride is depicted below. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by ring-opening and decarboxylation.

Synthesis_Workflow cluster_reaction Reaction reagents Reagents IA Isatoic Anhydride Mixing Mixing of Reactants IA->Mixing Amine R-NH2 (e.g., 3-ethoxypropylamine) Amine->Mixing Start Start Start->Mixing Heating Heating (Conventional) or Microwave Irradiation Mixing->Heating Precipitation Precipitation with Water Heating->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification FinalProduct Final Product: 2-amino-N-R-benzamide Purification->FinalProduct HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin HDAC Histone Deacetylases (HDACs) Histones_D Deacetylated Histones (Condensed Chromatin) HDAC->Histones_D Deacetylation HAT Histone Acetyltransferases (HATs) Histones_A Acetylated Histones (Relaxed Chromatin) HAT->Histones_A Acetylation Histones_A->HDAC Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Histones_A->Gene_Expression Promotes Histones_D->Gene_Expression Represses Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibitor 2-Aminobenzamide Analog (Potential HDAC Inhibitor) Inhibitor->HDAC Inhibits

References

Application Note: A Scalable and Efficient Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable protocol for the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide, a key intermediate in pharmaceutical development. The described method utilizes the reaction of isatoic anhydride with 3-ethoxypropylamine, offering high yield and purity suitable for large-scale production. This document provides a comprehensive guide, including detailed experimental procedures, safety considerations, and analytical data to ensure reproducibility and successful scale-up.

Introduction

2-Aminobenzamide derivatives are a critical class of compounds in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The specific intermediate, this compound, is of growing interest due to its utility in the development of novel pharmaceuticals. The efficient and economical production of this intermediate at scale is therefore a significant objective in process chemistry.

The synthetic route described herein is based on the well-established reaction between isatoic anhydride and a primary amine. This method is advantageous for its operational simplicity, high atom economy, and the generation of carbon dioxide as the only byproduct. This application note presents a detailed protocol optimized for a laboratory scale-up, addressing common challenges such as reaction control, product isolation, and purification.

Reaction Scheme

Caption: Reaction of Isatoic Anhydride with 3-Ethoxypropylamine.

Materials and Methods

Materials
MaterialGradeSupplier
Isatoic Anhydride98%Commercially Available
3-Ethoxypropylamine99%Commercially Available
Isopropyl Alcohol (IPA)ACS GradeCommercially Available
TolueneACS GradeCommercially Available
Deionized Water-In-house
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermocouple

  • Heating mantle with temperature controller

  • Condenser

  • Addition funnel

  • Büchner funnel and filtration flask

  • Vacuum oven

Experimental Protocol

A detailed workflow for the synthesis is provided below.

experimental_workflow start Start charge_reactors Charge 1 L reactor with Isatoic Anhydride (1.0 eq) and Isopropyl Alcohol (5 vol). start->charge_reactors heat_mixture Heat the mixture to 60-65 °C with stirring. charge_reactors->heat_mixture add_amine Slowly add 3-Ethoxypropylamine (1.05 eq) over 1-2 hours via addition funnel, maintaining temperature at 60-65 °C. heat_mixture->add_amine monitor_reaction Monitor reaction by TLC or HPLC until completion (typically 2-4 hours). add_amine->monitor_reaction cool_down Cool the reaction mixture to 0-5 °C. monitor_reaction->cool_down filter_product Filter the precipitated product using a Büchner funnel. cool_down->filter_product wash_product Wash the filter cake with cold Isopropyl Alcohol (2 x 1 vol). filter_product->wash_product dry_product Dry the product in a vacuum oven at 50-60 °C until constant weight. wash_product->dry_product end End dry_product->end

Caption: Experimental workflow for the synthesis.

Detailed Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel, charge Isatoic Anhydride (163.1 g, 1.0 mol) and Isopropyl Alcohol (815 mL).

  • Begin stirring and heat the slurry to 60-65 °C.

  • Slowly add 3-Ethoxypropylamine (108.3 g, 1.05 mol) to the reaction mixture via the addition funnel over a period of 1-2 hours. Maintain the internal temperature between 60-65 °C. Vigorous gas evolution (CO2) will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 60-65 °C for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the isatoic anhydride is consumed.

  • Once the reaction is complete, cool the mixture to 0-5 °C over 1 hour to induce precipitation of the product.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with two portions of cold (0-5 °C) Isopropyl Alcohol (163 mL each).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Results and Discussion

The scale-up synthesis of this compound was successfully performed, yielding a white to off-white crystalline solid. The use of isopropyl alcohol as the solvent was found to be advantageous for its ability to facilitate both the reaction and the subsequent product isolation by precipitation upon cooling.

Quantitative Data Summary

ParameterResult
Yield85-92%
Purity (by HPLC)>99%
Melting Point88-90 °C

Analytical Data

The structure and purity of the synthesized this compound were confirmed by various analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (dd, J = 8.0, 1.5 Hz, 1H), 7.20 (ddd, J = 8.3, 7.2, 1.5 Hz, 1H), 6.70 (dd, J = 8.3, 1.0 Hz, 1H), 6.60 (td, J = 7.5, 1.0 Hz, 1H), 6.25 (br s, 1H, NH), 5.50 (s, 2H, NH₂), 3.55 (q, J = 6.0 Hz, 2H), 3.50 (t, J = 7.0 Hz, 2H), 1.90 (p, J = 6.0 Hz, 2H), 1.20 (t, J = 7.0 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.5, 148.9, 132.5, 128.0, 117.5, 116.8, 115.3, 66.5, 38.0, 29.5, 15.2.

  • FT-IR (KBr, cm⁻¹): 3450, 3350 (N-H stretching, amine), 3280 (N-H stretching, amide), 1635 (C=O stretching, amide I), 1590 (N-H bending, amide II).

  • Mass Spectrometry (ESI-MS): m/z 223.1 [M+H]⁺.

Safety Considerations

  • Isatoic Anhydride: May cause skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Ethoxypropylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

  • Reaction: The reaction evolves carbon dioxide gas, which can cause pressure buildup if not properly vented. Ensure the reaction vessel is equipped with a condenser or other means of safe gas release. The reaction is exothermic, and the addition of the amine should be controlled to maintain the desired temperature.

Conclusion

This application note provides a detailed and reliable protocol for the scale-up synthesis of this compound. The described method is high-yielding, produces a product of high purity, and utilizes readily available starting materials and solvents. The provided analytical data will aid researchers in confirming the successful synthesis of the target compound. This protocol is well-suited for implementation in both academic and industrial settings for the production of this important pharmaceutical intermediate.

Application Notes and Protocols: 2-amino-N-(3-ethoxypropyl)benzamide in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the utilization of 2-amino-N-(3-ethoxypropyl)benzamide in the synthesis of novel kinase inhibitors. While specific biological data for this exact molecule is not extensively available in public literature, this guide leverages data from closely related 2-aminobenzamide and 3-substituted benzamide analogues to provide illustrative examples and robust protocols for synthesis and evaluation. The primary focus of the presented protocols will be on the synthesis of potential inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML), and p38 MAP kinase, a central mediator of inflammatory responses.

Introduction

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts. The benzamide moiety is a common feature in many approved and investigational kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

The subject of this guide, This compound , possesses the key pharmacophoric elements of a 2-aminobenzamide core, which can be further elaborated to generate libraries of potential kinase inhibitors. The N-(3-ethoxypropyl) side chain offers a handle for modulating physicochemical properties such as solubility and cell permeability, which are critical for drug development.

Data Presentation: Illustrative Kinase Inhibition Profile

Compound IDR-group ModificationBcr-Abl (wild-type) IC50 (nM)Bcr-Abl (T315I) IC50 (nM)p38α MAP Kinase IC50 (nM)
ANEPB-001 H (Parent Compound)>10,000>10,0008,500
ANEPB-002 3-pyridylamino255001,200
ANEPB-003 3-(trifluoromethyl)phenylamino15350950
ANEPB-004 4-methyl-1H-imidazol-1-yl50>5,000250
ANEPB-005 4-(pyridin-4-yl)pyrimidin-2-ylamino520075

Note: The data presented in this table is illustrative and intended for demonstration purposes only. Actual IC50 values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the title compound starting from 2-nitrobenzoic acid.

Step 1: Synthesis of N-(3-ethoxypropyl)-2-nitrobenzamide

  • To a stirred solution of 2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Dissolve the resulting crude 2-nitrobenzoyl chloride in anhydrous DCM (10 mL/mmol).

  • In a separate flask, dissolve 3-ethoxypropan-1-amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).

  • Add the solution of 2-nitrobenzoyl chloride dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-(3-ethoxypropyl)-2-nitrobenzamide.

Step 2: Synthesis of this compound

  • Dissolve N-(3-ethoxypropyl)-2-nitrobenzamide (1.0 eq) in ethanol (15 mL/mmol).

  • Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as the final product.

Protocol 2: General Procedure for the Synthesis of 2-Arylamino-N-(3-ethoxypropyl)benzamide Derivatives (e.g., for Bcr-Abl Inhibitors)

This protocol outlines a general method for the synthesis of derivatives of the title compound, which can be screened for kinase inhibitory activity.

  • In a sealed tube, combine this compound (1.0 eq), an appropriate aryl halide (e.g., 3-bromopyridine or 1-bromo-3-(trifluoromethyl)benzene) (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).

  • Add a base, such as cesium carbonate (2.0 eq), and a solvent, such as anhydrous 1,4-dioxane (10 mL/mmol).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-arylamino-N-(3-ethoxypropyl)benzamide derivative.

Protocol 3: In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against the Bcr-Abl kinase.[1][2]

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Serially dilute the test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, a peptide substrate (e.g., a biotinylated Abl-specific peptide), and the test compound at various concentrations.

  • Initiate the kinase reaction by adding recombinant Bcr-Abl kinase and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Detect the phosphorylated substrate using a suitable method, such as a fluorescence-based assay with a phosphospecific antibody or a luminescence-based ADP detection assay.[1]

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

Bcr_Abl_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Proliferation STAT5->Apoptosis_Inhibition

Caption: Bcr-Abl Signaling Pathway.

Experimental Workflow

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives (e.g., Buchwald-Hartwig Coupling) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Kinase Assay (e.g., Bcr-Abl, p38) Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End Candidate for Further Study SAR->End Lead_Optimization->Synthesis Logical_Relationship Scaffold 2-Aminobenzamide Scaffold Core_Molecule This compound Scaffold->Core_Molecule is a specific example of Derivatives Synthesized Derivatives (e.g., ANEPB-002 to ANEPB-005) Core_Molecule->Derivatives is a starting material for Kinase_Target Kinase Target (e.g., Bcr-Abl, p38 MAPK) Derivatives->Kinase_Target are designed to inhibit Biological_Activity Biological Activity (Kinase Inhibition) Kinase_Target->Biological_Activity is the basis of

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Incomplete Reaction: The reaction between isatoic anhydride and 3-ethoxypropylamine may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). An extended reaction time or a moderate increase in temperature may be necessary. Ensure the complete dissolution of isatoic anhydride, as this can be a rate-limiting step.[1]

  • Sub-optimal Reaction Temperature: The temperature may be either too low for the reaction to proceed efficiently or too high, leading to the formation of byproducts.

    • Solution: The optimal temperature for the reaction of isatoic anhydride with primary amines is typically in the range of 50-80°C.[2][3] It is advisable to perform small-scale experiments to determine the ideal temperature for your specific setup.

  • Moisture in Reagents or Solvents: Isatoic anhydride is susceptible to hydrolysis. The presence of water can consume the starting material, thereby reducing the yield.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store isatoic anhydride in a desiccator.

  • Purity of Starting Materials: Impurities in either isatoic anhydride or 3-ethoxypropylamine can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reagents before use.

Q2: I am observing significant impurity formation in my crude product. What are the likely side reactions and how can I minimize them?

A2: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Dimerization/Polymerization: Under certain conditions, side reactions can lead to the formation of dimers or oligomers, which can be difficult to remove.

    • Solution: Control the reaction temperature carefully, as excessive heat can promote these side reactions.[1] Adding the amine dropwise to the solution of isatoic anhydride can also help to minimize the formation of such byproducts by maintaining a low concentration of the amine.

  • Formation of Quinazolinones: In some cases, further reaction of the product can lead to the formation of quinazolinone derivatives, especially at higher temperatures or with prolonged reaction times.[4][5]

    • Solution: Strict control of reaction time and temperature is crucial. Monitor the reaction by TLC and stop it once the starting material is consumed.

  • Unreacted Starting Materials: The presence of unreacted isatoic anhydride or 3-ethoxypropylamine in the final product complicates purification.

    • Solution: Ensure the stoichiometry of the reactants is accurate. A slight excess of the amine can be used to ensure complete conversion of the isatoic anhydride, but this may require more rigorous purification.

Q3: How can I effectively monitor the progress of the reaction?

A3: Proper reaction monitoring is essential for determining the optimal reaction time and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): This is the most common and effective method for monitoring the reaction.

    • Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (isatoic anhydride and 3-ethoxypropylamine). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the isatoic anhydride spot and the appearance of a new, more polar product spot indicate the progression of the reaction.

Q4: What is the most effective method for purifying the crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization can be a highly effective method for obtaining a pure product.

    • Recommended Solvents: A mixture of ethanol and water, or ethyl acetate and hexane, is often a good starting point for recrystallization.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method.

    • Eluent System: A gradient of ethyl acetate in hexane is typically effective for separating the desired product from less polar and more polar impurities.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)Typical Yield Range (%)Observations
Room Temperature2440-60Slow reaction rate, may not go to completion.
50470-85Good balance of reaction rate and minimal byproduct formation.
80280-95Faster reaction, but increased risk of byproduct formation.[2][3]
>1001<70Significant decomposition and byproduct formation observed.[1]

Table 2: Comparison of Purification Methods

Purification MethodTypical PurityTypical RecoveryBest For
Recrystallization>98%70-90%Crude product is a solid with crystalline properties.
Column Chromatography>99%60-85%Oily products or complex mixtures of impurities.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from Isatoic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., dioxane, DMF, or toluene).

  • Addition of Amine: Slowly add 3-ethoxypropylamine (1.05 equivalents) to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-70°C) and monitor the progress by TLC.[6]

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by either recrystallization or column chromatography as described in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Isatoic Anhydride in Anhydrous Solvent add_amine Add 3-Ethoxypropylamine start->add_amine heat Heat to 60-70°C add_amine->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify product Pure this compound purify->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_temp Sub-optimal Temperature low_yield->bad_temp moisture Moisture Present low_yield->moisture impure_reagents Impure Starting Materials low_yield->impure_reagents solution1 Increase Reaction Time/Temp Monitor with TLC incomplete_rxn->solution1 solution2 Optimize Temperature (50-80°C) bad_temp->solution2 solution3 Use Anhydrous Solvents Dry Glassware moisture->solution3 solution4 Verify/Purify Reagents impure_reagents->solution4 troubleshooting_purity cluster_impurities Common Impurities cluster_mitigation Mitigation Strategies impurity Impurity Formation dimer Dimers/Polymers impurity->dimer quinazolinone Quinazolinone Byproducts impurity->quinazolinone unreacted Unreacted Starting Materials impurity->unreacted mitigation1 Control Temperature Slow Amine Addition dimer->mitigation1 mitigation2 Strict Control of Time/Temp Monitor by TLC quinazolinone->mitigation2 mitigation3 Accurate Stoichiometry unreacted->mitigation3

References

Technical Support Center: Purification of Crude 2-amino-N-(3-ethoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-amino-N-(3-ethoxypropyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from isatoic anhydride and 3-ethoxypropylamine?

A1: Common impurities may include:

  • Unreacted starting materials: Isatoic anhydride and 3-ethoxypropylamine.

  • By-products: Anthranilic acid (from hydrolysis of isatoic anhydride) and diacylated species.

  • Residual solvents: Solvents used in the synthesis, such as DMF or isopropyl alcohol.[1][2]

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the desired product from impurities. Visualization can be achieved under UV light (254 nm) or by using a staining agent like potassium permanganate or ninhydrin for primary and secondary amines.

Q3: What are the recommended storage conditions for the purified this compound?

A3: Store the purified compound in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the amino group.

Troubleshooting Guides

Recrystallization

Issue: Oiling out of the product instead of crystallization.

Possible Cause Solution
The solvent is too nonpolar for the compound at room temperature.Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to a hexane/ethyl acetate mixture).
The solution is supersaturated.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue: Low recovery of the purified product.

Possible Cause Solution
The compound is too soluble in the chosen solvent system at low temperatures.Choose a solvent system in which the compound has lower solubility at cold temperatures. Try different solvent ratios.
Too much solvent was used.Concentrate the solution by evaporating some of the solvent before cooling.
Premature crystallization during hot filtration.Preheat the filtration funnel and receiving flask. Use a minimum amount of hot solvent to dissolve the compound.
Column Chromatography

Issue: Poor separation of the product from impurities (streaking or overlapping bands).

Possible Cause Solution
The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
The compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve peak shape.
The column is overloaded.Use a larger column or reduce the amount of crude material loaded.

Issue: The product is not eluting from the column.

Possible Cause Solution
The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the ethyl acetate concentration).
The compound has decomposed on the silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase.

Data Presentation

Table 1: Suggested Starting Conditions for Purification

Purification MethodSolvent System (v/v)Expected PurityExpected Recovery
RecrystallizationEthanol/Water or Ethyl acetate/Hexane>98%70-90%
Column ChromatographyHexane/Ethyl Acetate (gradient)>99%60-80%

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purity Assessment by HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.[3][4]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification column Column Chromatography crude->column High Purity purity_check Purity Check (TLC/HPLC) recrystallization->purity_check impurities Impurities recrystallization->impurities column->purity_check column->impurities purity_check->recrystallization <98% Pure, Re-purify purity_check->column <98% Pure, Re-purify pure_product Pure Product purity_check->pure_product >98% Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue recrystallization_issue Recrystallization Problem? start->recrystallization_issue column_issue Column Chromatography Problem? start->column_issue oiling_out Oiling Out recrystallization_issue->oiling_out Yes low_recovery Low Recovery recrystallization_issue->low_recovery No, another issue poor_separation Poor Separation column_issue->poor_separation Yes no_elution No Elution column_issue->no_elution No, another issue solution1 Adjust Solvent Polarity / Induce Crystallization oiling_out->solution1 solution2 Optimize Solvent Choice / Reduce Volume low_recovery->solution2 solution3 Adjust Mobile Phase / Add Modifier poor_separation->solution3 solution4 Increase Mobile Phase Polarity / Deactivate Silica no_elution->solution4

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common synthetic route involving isatoic anhydride and 3-ethoxypropylamine.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Incomplete reaction, suboptimal reaction conditions, or the formation of side products are common culprits. Here are some troubleshooting steps:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed to completion. Depending on the scale and solvent, the reaction of isatoic anhydride with amines can take several hours. Consider increasing the reaction time or temperature moderately. A typical temperature range is 50-70°C.

    • Purity of Reagents: The presence of water in the isatoic anhydride or solvent can lead to the formation of the unwanted side product, anthraniloylanthranilic acid. Ensure that all reagents and solvents are anhydrous.

    • Stoichiometry: A slight excess of the amine (3-ethoxypropylamine) can sometimes be beneficial to ensure the complete consumption of isatoic anhydride and minimize the formation of dianthranoyl byproducts.

    • Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to promote contact between the reactants.

Issue 2: Presence of an Insoluble White Precipitate in the Final Product

  • Question: After my reaction and work-up, I have an insoluble white precipitate that does not appear to be my desired product. What could this be?

  • Answer: An insoluble white precipitate is often a sign of side product formation. The most likely identities of this precipitate are:

    • Dianthranoyl or Polyanthranoyl Compounds: These form when the desired product, this compound, reacts with unreacted isatoic anhydride. This is more likely to occur if the addition of the amine is too slow or if there is an excess of isatoic anhydride.

    • Anthraniloylanthranilic Acid: This side product can form if there is residual water in the reaction mixture.

    To mitigate this, ensure you are using anhydrous conditions and consider adding the isatoic anhydride portion-wise to a solution of the amine.

Issue 3: Difficulty in Purifying the Product

  • Question: I am having trouble purifying this compound from the crude reaction mixture. What are some recommended purification strategies?

  • Answer: Purification can be challenging due to the presence of structurally similar side products.

    • Recrystallization: This is often the most effective method for removing the common, less soluble side products. Suitable solvent systems can include ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.

    • Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous base (like sodium bicarbonate) can help remove any unreacted anthranilic acid (formed from the hydrolysis of isatoic anhydride).

Frequently Asked Questions (FAQs)

  • Question: What is the most common synthetic route for this compound?

    Answer: The most prevalent and straightforward method is the reaction of isatoic anhydride with 3-ethoxypropylamine. This reaction proceeds with the evolution of carbon dioxide to yield the final product.

  • Question: Are there any known side reactions involving the 3-ethoxypropylamine side chain?

    Answer: Under typical acylation conditions for this synthesis, the ether linkage in 3-ethoxypropylamine is generally stable. Cleavage of the ethyl or propyl ether bond would require much harsher acidic or basic conditions than those typically employed for this reaction.

  • Question: Can I use amide coupling reagents like DCC or EDC for this synthesis?

    Answer: While coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for amide bond formation from a carboxylic acid and an amine, they are not the standard approach when starting from isatoic anhydride. If you were to synthesize this compound from 2-aminobenzoic acid and 3-ethoxypropylamine, these coupling agents would be appropriate. However, be aware of potential side reactions associated with these reagents, such as the formation of N-acylurea byproducts.

Data Summary

The following table summarizes potential side products and their characteristics.

Side ProductMolecular Weight ( g/mol )Typical AppearanceReason for FormationSuggested Mitigation Strategy
Dianthranoyl-derivative> 350White, insoluble solidReaction of the product with unreacted isatoic anhydride.Use a slight excess of amine; add isatoic anhydride in portions.
Anthraniloylanthranilic acid256.25Off-white solidPresence of water in the reaction.Use anhydrous reagents and solvents.
Unreacted Isatoic Anhydride163.13White solidIncomplete reaction.Increase reaction time or temperature; ensure efficient mixing.
Anthranilic Acid137.14White to off-white solidHydrolysis of isatoic anhydride.Use anhydrous conditions; wash with a mild aqueous base during work-up.

Experimental Protocols

Synthesis of this compound from Isatoic Anhydride

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reagents and Setup:

    • Isatoic anhydride (1.0 eq)

    • 3-Ethoxypropylamine (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • A round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Procedure:

    • To the round-bottom flask, add isatoic anhydride and anhydrous DMF.

    • Begin stirring the mixture under a nitrogen atmosphere.

    • Slowly add 3-ethoxypropylamine to the stirring suspension at room temperature.

    • After the addition is complete, heat the reaction mixture to 60-70°C.

    • Maintain this temperature and continue stirring for 2-4 hours. The reaction can be monitored by TLC for the disappearance of isatoic anhydride. Evolution of CO2 should be observed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water, which should induce the precipitation of the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Pathway Isatoic_Anhydride Isatoic Anhydride Intermediate Intermediate Isatoic_Anhydride->Intermediate + 3-Ethoxypropylamine 3-Ethoxypropylamine 3-Ethoxypropylamine->Intermediate Product This compound Intermediate->Product CO2 CO2 Intermediate->CO2 -

Caption: Reaction scheme for the synthesis of this compound.

Side_Reactions Isatoic_Anhydride Isatoic Anhydride Dianthranoyl_Product Dianthranoyl Byproduct Isatoic_Anhydride->Dianthranoyl_Product Anthraniloylanthranilic_Acid Anthraniloylanthranilic Acid Isatoic_Anhydride->Anthraniloylanthranilic_Acid Product This compound Product->Dianthranoyl_Product Water Water Water->Anthraniloylanthranilic_Acid Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Check_Anhydrous_Conditions Verify Anhydrous Conditions Start->Check_Anhydrous_Conditions Check_Stoichiometry Review Stoichiometry Start->Check_Stoichiometry Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction Water_Contamination Water Contamination Check_Anhydrous_Conditions->Water_Contamination Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Purification Proceed to Purification Incomplete_Reaction->Purification No Use_Dry_Reagents Use Anhydrous Reagents/Solvents Water_Contamination->Use_Dry_Reagents Yes Water_Contamination->Purification No Adjust_Stoichiometry Adjust Amine:Anhydride Ratio Incorrect_Stoichiometry->Adjust_Stoichiometry Yes Incorrect_Stoichiometry->Purification No Increase_Time_Temp->Purification Use_Dry_Reagents->Purification Adjust_Stoichiometry->Purification

Optimization of reaction conditions for 2-amino-N-(3-ethoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide, a key intermediate in pharmaceutical development. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and resolving common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction between isatoic anhydride and 3-ethoxypropylamine may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

  • Reagent Quality: The purity of your starting materials is critical. Ensure the isatoic anhydride is dry and the 3-ethoxypropylamine has not been oxidized. Using freshly opened or purified reagents is advisable.

  • Suboptimal Temperature: The reaction temperature significantly influences the rate and yield. A temperature that is too low will result in a sluggish and incomplete reaction, while a temperature that is too high can lead to decomposition of the starting materials or product. See the table below for a summary of temperature effects.

  • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material and reduced yield. Ensure accurate measurement of both isatoic anhydride and 3-ethoxypropylamine. A slight excess of the more volatile amine can sometimes be beneficial.

Question: I am observing significant impurity formation in my crude product. How can I identify and minimize these side products?

Answer:

Impurity formation is a common challenge. The primary side product in this reaction is often the result of self-condensation of isatoic anhydride or reaction with residual water.

  • Common Side Reactions: At elevated temperatures, isatoic anhydride can decarboxylate and polymerize. To minimize this, maintain the recommended reaction temperature and avoid prolonged heating after the reaction is complete.

  • Water Contamination: The presence of water in the solvent or on the glassware can lead to the hydrolysis of isatoic anhydride to 2-aminobenzoic acid, which can then participate in side reactions. Ensure all glassware is thoroughly dried and use an anhydrous solvent.

  • Purification Strategy: If impurities are still present, a multi-step purification process may be necessary. Column chromatography using silica gel is often effective. The choice of eluent is critical for good separation. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.

Question: The purification of the final product by column chromatography is proving difficult. What can I do to improve the separation?

Answer:

Challenges in chromatographic purification can often be overcome by adjusting the stationary and mobile phases.

  • Solvent System Optimization: If your product and impurities are co-eluting, a different solvent system may be required. Experiment with different solvent mixtures to find the optimal mobile phase that provides the best separation on a TLC plate before attempting column chromatography.

  • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina. The polarity of alumina is different from silica and may offer a different selectivity.

  • Recrystallization: If the crude product is a solid and contains a small amount of impurities, recrystallization can be a highly effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from isatoic anhydride?

A1: The reaction proceeds via a nucleophilic acyl substitution. The primary amine of 3-ethoxypropylamine attacks one of the carbonyl carbons of isatoic anhydride. This is followed by the opening of the anhydride ring and subsequent decarboxylation (loss of CO2) to form the final amide product.

Q2: Which solvents are suitable for this reaction?

A2: Aprotic solvents are generally preferred to avoid side reactions with the isatoic anhydride. Dichloroethane, 1,4-dioxane, and N,N-dimethylformamide (DMF) are commonly used.[1][2] The choice of solvent can influence the reaction rate and solubility of the starting materials.

Q3: What are the recommended safety precautions when handling isatoic anhydride and 3-ethoxypropylamine?

A3: Both isatoic anhydride and 3-ethoxypropylamine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheets (SDS) for each chemical for detailed handling and disposal information.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting materials from the product. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
5046592
602.58595
701.59293
8018885 (decomposition observed)

Table 2: Effect of Solvent on Reaction Yield

SolventReaction Time (h)Temperature (°C)Yield (%)
Dichloroethane26088
1,4-Dioxane1.57091
DMF17085

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.63 g, 10 mmol).

  • Solvent Addition: Add 1,4-dioxane (30 mL) to the flask.[1]

  • Reagent Addition: While stirring, add 3-ethoxypropylamine (1.13 g, 11 mmol) dropwise to the suspension at room temperature.

  • Heating: Heat the reaction mixture to 70°C and maintain this temperature for 1.5 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 1:1 hexane/ethyl acetate). The reaction is complete when the isatoic anhydride spot has disappeared.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any insoluble by-products.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.

Visualizations

experimental_workflow start Start: Reaction Setup reagents Add Isatoic Anhydride and 1,4-Dioxane start->reagents add_amine Add 3-ethoxypropylamine reagents->add_amine heat Heat to 70°C for 1.5h add_amine->heat monitor Monitor by TLC heat->monitor workup Reaction Work-up (Cooling, Filtration) monitor->workup Reaction Complete extract Extraction and Washing workup->extract dry Drying and Concentration extract->dry purify Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Formation start->impurity purification_issue Purification Difficulty start->purification_issue check_completion Check Reaction Completion (TLC) low_yield->check_completion identify_impurity Identify Impurities (NMR, MS) impurity->identify_impurity optimize_tlc Optimize TLC Conditions purification_issue->optimize_tlc recrystallize Attempt Recrystallization purification_issue->recrystallize incomplete Incomplete Reaction check_completion->incomplete Yes check_reagents Check Reagent Quality check_completion->check_reagents No extend_time Increase Reaction Time/Temp incomplete->extend_time bad_reagents Degraded Reagents check_reagents->bad_reagents Yes use_fresh Use Fresh/Purified Reagents bad_reagents->use_fresh side_reactions Side Reactions identify_impurity->side_reactions water_contamination Water Contamination identify_impurity->water_contamination optimize_temp Optimize Temperature side_reactions->optimize_temp use_anhydrous Use Anhydrous Conditions water_contamination->use_anhydrous change_solvent Change Eluent System optimize_tlc->change_solvent change_stationary Change Stationary Phase optimize_tlc->change_stationary

Caption: Troubleshooting flowchart for synthesis and purification issues.

References

2-amino-N-(3-ethoxypropyl)benzamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-amino-N-(3-ethoxypropyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, exposure to oxidizing agents, light, and elevated temperatures. These factors can lead to hydrolytic, oxidative, and photolytic degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which contains a benzamide, a primary aromatic amine, and an ether functional group, the following degradation pathways are predicted:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the amide bond, forming 2-aminobenzoic acid and 3-ethoxypropan-1-amine.

  • Oxidation: The primary aromatic amine group is prone to oxidation, which can result in the formation of colored degradation products. Potential products include nitro, nitroso, and azoxy derivatives, as well as polymeric materials.

  • Photodegradation: Aromatic amines are often sensitive to light. Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation, often resulting in discoloration of the material.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if it is to be stored for an extended period, especially in solution.

Q4: I am observing a color change in my sample of this compound. What could be the cause?

A4: A color change, such as yellowing or browning, is a common indicator of degradation, particularly oxidative or photolytic degradation of the aromatic amine moiety. This can be triggered by exposure to air (oxygen) and/or light.

Q5: My analytical results show a decrease in the purity of my this compound sample over time. How can I identify the degradation products?

A5: To identify the degradation products, you can perform a forced degradation study and analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). Comparing the chromatograms of the stressed and unstressed samples will help in identifying the peaks corresponding to the degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Sample degradation.Identify the degradation pathway (hydrolysis, oxidation, photolysis) by conducting a forced degradation study. Adjust storage conditions accordingly (e.g., protect from light, store at lower temperature).
Discoloration of the solid or solution Oxidation or photodegradation of the aromatic amine.Store the compound in an amber vial or protected from light. For solutions, purge with an inert gas before sealing.
Poor mass balance in stability studies Formation of non-chromophoric or volatile degradation products, or products that are not eluted from the analytical column.Use a different detection method (e.g., mass spectrometry, charged aerosol detector) in parallel with UV detection. Adjust chromatographic conditions to ensure all components are eluted.
Inconsistent analytical results Instability of the compound in the analytical solvent (diluent).Evaluate the stability of the compound in different solvents to find a suitable diluent for analysis. Prepare analytical solutions fresh and analyze them promptly.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound under different stress conditions.

Hydrolytic_Degradation This compound This compound 2-aminobenzoic acid 2-aminobenzoic acid This compound->2-aminobenzoic acid Acid/Base Hydrolysis 3-ethoxypropan-1-amine 3-ethoxypropan-1-amine This compound->3-ethoxypropan-1-amine Acid/Base Hydrolysis

Caption: Predicted hydrolytic degradation pathway.

Oxidative_Degradation This compound This compound Oxidized Products Nitro, Nitroso, Azoxy derivatives, Polymeric products This compound->Oxidized Products Oxidation (e.g., H2O2)

Caption: Predicted oxidative degradation pathway.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 105°C for 24 hours.

    • After cooling, dissolve the solid in the solvent to prepare a 0.1 mg/mL solution.

  • Photolytic Degradation:

    • Expose a solution of the compound (0.1 mg/mL) and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2]

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a suitable wavelength (determined by UV scan) and/or a mass spectrometer.

    • Column Temperature: 30°C

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

  • Determine the retention times and peak areas of the parent compound and the degradation products.

  • Calculate the percentage of degradation.

  • If using LC-MS, analyze the mass spectra of the degradation peaks to propose structures for the degradation products.

Experimental Workflow Diagram

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Thermal Photolysis Photolysis Prepare Stock Solution Prepare Stock Solution Perform Stress Studies Perform Stress Studies Prepare Stock Solution->Perform Stress Studies cluster_stress cluster_stress Sample Analysis (HPLC/LC-MS) Sample Analysis (HPLC/LC-MS) cluster_stress->Sample Analysis (HPLC/LC-MS) Data Evaluation Data Evaluation Sample Analysis (HPLC/LC-MS)->Data Evaluation Analyze Stressed Samples Analyze Stressed Samples Analyze Control Sample Analyze Control Sample Identify Degradation Products Identify Degradation Products Data Evaluation->Identify Degradation Products Determine Degradation Pathways Determine Degradation Pathways Data Evaluation->Determine Degradation Pathways Develop Stability-Indicating Method Develop Stability-Indicating Method Data Evaluation->Develop Stability-Indicating Method

Caption: General workflow for a forced degradation study.

References

Common impurities in 2-amino-N-(3-ethoxypropyl)benzamide and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-N-(3-ethoxypropyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound?

A1: Based on common synthetic methods for related 2-aminobenzamides, the most probable route is the reaction of isatoic anhydride with 3-ethoxypropylamine. This reaction typically proceeds with the evolution of carbon dioxide.[1][2]

Q2: What are the potential impurities I might encounter in my sample of this compound?

A2: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted starting materials: Isatoic anhydride and 3-ethoxypropylamine.

  • Byproducts from side reactions: Polyanthranilamides can form if the normal condensation reaction is retarded.[2]

  • Related isomers: Depending on the starting materials, isomers such as 3-amino-N-(3-ethoxypropyl)benzamide could be present.

  • Residual solvents: Solvents used during the synthesis and workup (e.g., isopropanol, dioxane, tetrahydrofuran) may be present.[1]

Q3: What are the recommended storage conditions for this compound?

Troubleshooting Guides

Issue 1: My product is off-white or colored, not a pure white solid.
  • Possible Cause: Presence of colored impurities, often arising from oxidation of the amino group or residual starting materials.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for removing colored impurities. Suitable solvents to test for recrystallization include ethanol, methanol, acetonitrile, or mixtures with water.[3][4] The general principle is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.

    • Activated Carbon Treatment: If recrystallization alone is insufficient, adding a small amount of activated carbon to the hot solution before filtration can help adsorb colored impurities.[3] Use activated carbon sparingly, as it can also adsorb the desired product.

    • Column Chromatography: If recrystallization fails, column chromatography is a more powerful purification technique.

Issue 2: My NMR/LC-MS analysis shows the presence of starting materials.
  • Possible Cause: Incomplete reaction or inefficient purification.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with a suitable technique (e.g., TLC, LC-MS). If necessary, increase the reaction time or temperature, or adjust the stoichiometry of the reactants.

    • Aqueous Wash: During the workup, washing the organic extract with a dilute acid solution can help remove the unreacted basic amine (3-ethoxypropylamine). A subsequent wash with a dilute base can remove any unreacted acidic starting materials or byproducts.

    • Column Chromatography: Flash column chromatography is highly effective for separating the product from starting materials. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed. For normal-phase chromatography of amines, it is often beneficial to add a small amount of a competing amine like triethylamine to the eluent to prevent tailing. For reversed-phase chromatography, using a mobile phase with a slightly alkaline pH can improve the separation of basic compounds.

Issue 3: I am observing a high molecular weight impurity that I cannot identify.
  • Possible Cause: This could be a polyanthranilamide byproduct, which can form from the reaction of isatoic anhydride with the product itself.[2]

  • Troubleshooting Steps:

    • Optimize Reaction Stoichiometry: Using a slight excess of the amine (3-ethoxypropylamine) can help to minimize the formation of these byproducts.[2]

    • Purification: These higher molecular weight and often less soluble byproducts can sometimes be removed by trituration or recrystallization. Column chromatography is also an effective method for their removal.

Summary of Common Impurities and Their Removal

ImpurityLikely SourceRecommended Removal Method
Isatoic AnhydrideUnreacted starting materialAqueous basic wash, Recrystallization, Column Chromatography
3-EthoxypropylamineUnreacted starting materialAqueous acidic wash, Column Chromatography
PolyanthranilamidesSide reactionRecrystallization, Column Chromatography
Residual SolventsSynthesis/WorkupDrying under vacuum
Oxidation ProductsDegradationRecrystallization with activated carbon, Column Chromatography

Experimental Protocols

Recrystallization Protocol (General)

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure this compound in a minimal amount of a potential solvent (e.g., ethanol, methanol, acetonitrile) at room temperature. If it dissolves readily, the solvent is not suitable. Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potentially good solvent. Add a co-solvent (e.g., water) dropwise until turbidity appears. Reheat to dissolve, then cool to see if crystals form.[3][4]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Swirl and heat for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Flash Column Chromatography Protocol (General)

  • Stationary Phase and Eluent Selection: For normal-phase chromatography, use silica gel. For reversed-phase, use C18-functionalized silica. Determine a suitable eluent system using thin-layer chromatography (TLC). For normal-phase, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. For amines, adding ~0.1-1% triethylamine to the eluent can improve peak shape.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow IsatoicAnhydride Isatoic Anhydride Reaction Reaction (e.g., in Dioxane, 60-70°C) IsatoicAnhydride->Reaction Ethoxypropylamine 3-Ethoxypropylamine Ethoxypropylamine->Reaction CrudeProduct Crude 2-amino-N-(3- ethoxypropyl)benzamide Reaction->CrudeProduct CO2 CO₂ (gas) Reaction->CO2

Caption: Probable synthesis route for this compound.

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Dissolve Dissolve in min. hot solvent Filter Hot filtration Dissolve->Filter Crystallize Cool to crystallize Filter->Crystallize Isolate Isolate crystals Crystallize->Isolate PureProduct Pure Product Isolate->PureProduct Load Load sample on column Elute Elute with solvent gradient Load->Elute Collect Collect fractions Elute->Collect Evaporate Evaporate solvent Collect->Evaporate Evaporate->PureProduct CrudeProduct Crude Product PurificationChoice Choose Purification Method CrudeProduct->PurificationChoice PurificationChoice->Dissolve Simple Impurities PurificationChoice->Load Complex Mixture

References

Troubleshooting guide for the synthesis of N-substituted 2-aminobenzamides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-substituted 2-aminobenzamides. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired N-substituted 2-aminobenzamide product. What are the possible causes and how can I improve the yield?

Answer:

Low or no product yield is a common issue that can stem from several factors, from reaction conditions to the nature of your starting materials. Below is a breakdown of potential causes and their corresponding solutions.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Suboptimal Reaction Temperature The reaction temperature plays a crucial role. For the reaction of isatoic anhydride with amines, refluxing in a solvent like DMF for around 6 hours is a common starting point[1]. However, for certain substrates, adjusting the temperature can be critical. For instance, in related syntheses, increasing the temperature from room temperature to 60°C dramatically increased the yield from 20% to 97% in a much shorter time[2]. It is advisable to perform small-scale trials at different temperatures to find the optimum for your specific substrates.
Incorrect Stoichiometry or Reagent Equivalents Typically, a 1:1 molar ratio of isatoic anhydride to the amine is used[1]. However, if one of the reagents is volatile or prone to degradation under the reaction conditions, a slight excess (e.g., 1.1 to 1.2 equivalents) of that reagent might be beneficial.
Steric Hindrance Amines or other reactants that are sterically bulky can hinder the nucleophilic attack on the carbonyl group of isatoic anhydride, leading to lower yields[3]. If you suspect steric hindrance is an issue, you may need to prolong the reaction time, increase the temperature, or consider using a catalyst to facilitate the reaction.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature. One study using conventional heating refluxed the reaction mixture for 6 hours[1].
Choice of Synthesis Method Both conventional heating and microwave-assisted synthesis can be employed. While microwave synthesis is often faster, conventional heating in a suitable solvent like DMF has been reported to provide better yields for some 2-aminobenzamide derivatives[1][4]. If you are experiencing low yields with a microwave-assisted protocol, switching to conventional heating might be beneficial.
Issue 2: Presence of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of side products. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a frequent challenge, especially when working with reactive intermediates. The most common side reactions in the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride involve subsequent cyclization reactions.

Potential Side Products & Minimization Strategies:

  • Quinazolinone Derivatives: A major side product can be the corresponding quinazolinone, formed by the cyclization of the initially formed 2-aminobenzamide with another molecule or a C1 synthon.[5]

    • Control of Reaction Conditions: The formation of these byproducts is often promoted by acidic conditions and the presence of a C1 source (like an orthoester). If you are not intending to synthesize a quinazolinone, ensure your reaction conditions are neutral or basic and that there are no unintended sources for a C1 synthon.

    • Temperature and Time: Overly harsh conditions (high temperatures for extended periods) can favor the formation of these more thermodynamically stable cyclic products. Try to use the mildest conditions that allow for the consumption of your starting materials.

Experimental Workflow to Minimize Side Products:

cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Isatoic Anhydride + Amine (1:1) solvent Add Anhydrous DMF start->solvent conditions Heat at optimal temperature (e.g., reflux, monitor by TLC) solvent->conditions cool Cool to Room Temperature conditions->cool precipitate Precipitate Product cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize from suitable solvent (e.g., Ethanol, Benzene) wash->recrystallize dry Dry the Purified Product recrystallize->dry

Caption: A generalized experimental workflow for the synthesis of N-substituted 2-aminobenzamides, emphasizing controlled conditions to minimize side-product formation.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my N-substituted 2-aminobenzamide. What are the recommended purification methods?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, side products, or baseline impurities on a column. Here are some common and effective purification strategies.

Purification Protocols:

  • Recrystallization: This is often the most effective method for purifying solid N-substituted 2-aminobenzamides.

    • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of these compounds include ethanol and benzene[1].

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Filtration and Washing: If the product precipitates out of the reaction mixture upon cooling, simple filtration can be an effective first step of purification.

    • After the reaction is complete, cool the reaction mixture to room temperature[1].

    • Collect the precipitated solid by vacuum filtration[1].

    • Wash the solid with a suitable cold solvent to remove any soluble impurities.

  • Extraction: If the product does not precipitate, an extractive workup may be necessary.

    • Quench the reaction mixture with water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or column chromatography.

Logical Flow for Purification Strategy:

start Crude Reaction Mixture check_solid Is the product a solid at RT? start->check_solid filtration Filtration and Washing check_solid->filtration Yes extraction Aqueous Workup & Extraction check_solid->extraction No check_purity Check Purity (TLC/NMR) filtration->check_purity extraction->check_purity recrystallization Recrystallization check_purity->recrystallization Needs Further Purification pure_product Pure Product check_purity->pure_product Sufficiently Pure column Column Chromatography recrystallization->column Still Impure recrystallization->pure_product column->pure_product

Caption: A decision-making diagram for selecting an appropriate purification strategy for N-substituted 2-aminobenzamides.

Detailed Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-Aminobenzamides (Conventional Heating)

This protocol is adapted from a general method for the synthesis of 2-aminobenzamide derivatives[1].

Materials:

  • Isatoic anhydride (1.0 equiv.)

  • Substituted amine (1.0 equiv.)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of isatoic anhydride (e.g., 5-10 mmol) in DMF (e.g., 5-10 mL), add a solution of the corresponding amine (1.0 equivalent) in DMF (e.g., 5-10 mL).

  • Reflux the reaction mixture for approximately 6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., EtOH:CHCl₃).

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol or benzene) to afford the pure N-substituted 2-aminobenzamide[1].

General Procedure for Microwave-Assisted Synthesis

This is an alternative, time-efficient method that can be attempted[1].

Materials:

  • Isatoic anhydride (1.0 equiv.)

  • Substituted amine (1.0 equiv.)

  • A few drops of Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vessel, mix isatoic anhydride (e.g., 5-10 mmol) and the desired amine (1.0 equivalent).

  • Add a few drops of DMF.

  • Expose the mixture to microwave irradiation (e.g., 140–420 W) for a short duration (e.g., 4–10 minutes).

  • Monitor the reaction by TLC.

  • After completion, the workup and purification would be similar to the conventional method. Note that for some substrates, this method may result in lower yields compared to conventional heating[1].

References

Minimizing byproduct formation in the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide.

Troubleshooting Guide

Q1: My reaction yield is low, and I'm observing significant amounts of a water-soluble byproduct. What is the likely cause and how can I fix it?

A: A common issue is the presence of excess moisture in the reaction, which leads to the hydrolysis of the starting material, isatoic anhydride, to form 2-aminobenzoic acid (anthranilic acid). This byproduct is water-soluble and consumes the anhydride, reducing the yield of the desired product.

Troubleshooting Steps:

  • Dry Your Reagents and Solvent: Ensure that 3-ethoxypropylamine and the reaction solvent (e.g., dioxane, THF, or toluene) are thoroughly dried before use. Molecular sieves are effective for this purpose.

  • Control the Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Check Isatoic Anhydride Quality: Use high-purity isatoic anhydride. Older stock may have absorbed moisture.

Q2: I have isolated a high-molecular-weight, poorly soluble byproduct. What could it be?

A: This is likely a polyanthranoyl compound. It forms when the initially produced this compound, which has a free amino group, reacts with another molecule of isatoic anhydride. This process can repeat, leading to polyamide formation.[1]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine (3-ethoxypropylamine) relative to isatoic anhydride. This ensures the anhydride is consumed before it can react with the product.

  • Slow Addition of Isatoic Anhydride: Add the isatoic anhydride portion-wise or as a solution via a syringe pump to a heated solution of the amine. This maintains a low concentration of the anhydride in the reaction mixture, favoring the desired reaction.[1]

Q3: My final product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What is this impurity and how can I avoid it?

A: A likely candidate is the urea byproduct formed from the reaction of 3-ethoxypropylamine with carbon dioxide released during the reaction. Another possibility, if using an alternative synthesis route with a coupling reagent like DCC or EDC, is the corresponding urea byproduct (dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea).

Avoidance and Removal:

  • For the Isatoic Anhydride Route: Ensure efficient removal of CO2 as it forms. Performing the reaction at a sufficient temperature (e.g., 60-70°C in dioxane) can help drive off the gas.[2]

  • For Amide Coupling Routes:

    • If using DCC, the resulting dicyclohexylurea is poorly soluble in most organic solvents and can often be removed by filtration.

    • If using EDC, the byproduct is water-soluble and can be removed with an aqueous workup.

    • Consider using phosphonium-based coupling reagents, which do not form urea byproducts.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A: There are two main approaches:

  • Reaction of Isatoic Anhydride with 3-Ethoxypropylamine: This is a common and direct method where the amine opens the anhydride ring, followed by the release of carbon dioxide to form the amide.

  • Amide Coupling of 2-Aminobenzoic Acid and 3-Ethoxypropylamine: This involves activating the carboxylic acid of 2-aminobenzoic acid with a coupling reagent (e.g., HATU, TBTU, EDC) before reacting it with 3-ethoxypropylamine.

Q2: What are the most common byproducts in the isatoic anhydride synthesis method?

A: The most frequently encountered byproducts are:

  • 2-Aminobenzoic Acid: From the hydrolysis of isatoic anhydride.

  • Polyanthranoyl Species: From the reaction of the product with unreacted isatoic anhydride.

  • Substituted Urea: From the reaction of the amine with CO2.

Q3: How can I best purify the final product?

A: Purification is typically achieved through the following methods:

  • Aqueous Workup: To remove water-soluble impurities like 2-aminobenzoic acid or EDC-derived urea. An acidic wash (e.g., dilute HCl) can remove unreacted amine, followed by a basic wash (e.g., NaHCO3 solution) to remove unreacted 2-aminobenzoic acid.

  • Recrystallization: If a suitable solvent system can be found, this is an effective method for removing impurities with different solubilities.

  • Silica Gel Column Chromatography: This is a standard method for separating the desired product from byproducts of similar polarity. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective.

Data Presentation

Table 1: Effect of Reaction Conditions on Byproduct Formation (Qualitative)

ParameterConditionPotential Impact on Byproduct Formation
Moisture HighIncreased formation of 2-aminobenzoic acid.
Low (Anhydrous)Minimized formation of 2-aminobenzoic acid.
Stoichiometry Excess Isatoic AnhydrideIncreased risk of polyanthranoyl byproduct formation.
Excess 3-EthoxypropylamineReduced risk of polyanthranoyl byproduct formation.
Temperature Too LowSlow reaction, may not efficiently drive off CO2.
Optimal (e.g., 60-70°C)Efficient reaction and CO2 removal.
Too HighPotential for other degradation byproducts.
Rate of Addition Rapid addition of AnhydrideLocalized high concentration, increased polyamide risk.
Slow addition of AnhydrideMinimized polyamide formation.

Experimental Protocols

Protocol 1: Synthesis via Isatoic Anhydride

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagents:

    • 3-Ethoxypropylamine (1.1 eq)

    • Anhydrous 1,4-dioxane

    • Isatoic anhydride (1.0 eq)

  • Procedure: a. 3-Ethoxypropylamine is dissolved in anhydrous 1,4-dioxane and heated to 60-70°C under a nitrogen atmosphere. b. Isatoic anhydride is dissolved in a minimal amount of anhydrous 1,4-dioxane and added dropwise to the heated amine solution over 1-2 hours. c. The reaction mixture is stirred at 60-70°C for an additional 2-4 hours, monitoring the reaction progress by TLC. d. Upon completion, the solvent is removed under reduced pressure. e. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine. f. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. g. The crude product is purified by silica gel column chromatography.

Protocol 2: Synthesis via Amide Coupling

  • Setup: A round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagents:

    • 2-Aminobenzoic acid (1.0 eq)

    • HATU (1.1 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF

    • 3-Ethoxypropylamine (1.1 eq)

  • Procedure: a. 2-Aminobenzoic acid and HATU are dissolved in anhydrous DMF. b. The solution is cooled to 0°C, and DIPEA is added. The mixture is stirred for 10 minutes. c. 3-Ethoxypropylamine is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. d. The reaction is monitored by TLC. Upon completion, the mixture is poured into water and extracted with ethyl acetate. e. The combined organic layers are washed with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4, filtered, and concentrated. f. The crude product is purified by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product IA Isatoic Anhydride Reaction Reaction in Anhydrous Solvent (e.g., Dioxane, 60-70°C) IA->Reaction Amine 3-Ethoxypropylamine Amine->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound Purification->Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Byproducts cluster_low_yield Low Yield cluster_insoluble_byproduct Insoluble Byproduct cluster_difficult_purification Difficult Purification Start Observed Issue LowYield Low Product Yield Start->LowYield Insoluble High MW, Insoluble Byproduct Start->Insoluble DifficultPurification Byproduct with Similar Polarity Start->DifficultPurification Cause1 Cause: Moisture in Reaction LowYield->Cause1 Solution1 Solution: Use Anhydrous Reagents & Solvent Cause1->Solution1 Cause2 Cause: Polyamide Formation Insoluble->Cause2 Solution2 Solution: Use Excess Amine & Slow Anhydride Addition Cause2->Solution2 Cause3 Cause: Urea Formation DifficultPurification->Cause3 Solution3 Solution: Efficient CO2 Removal or Aqueous Workup for Coupling Reagent Byproducts Cause3->Solution3

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable preparation of target molecules is paramount. This guide provides a comparative analysis of two distinct synthetic routes to 2-amino-N-(3-ethoxypropyl)benzamide, a benzamide derivative of interest. The comparison is based on established chemical principles and analogous reactions found in the literature, offering insights into potential yields, reaction conditions, and the relative advantages of each approach.

Synthetic Route Comparison

Two primary synthetic strategies for the preparation of this compound are outlined below:

  • Route 1: Nucleophilic Acyl Substitution of Isatoic Anhydride. This approach involves the reaction of isatoic anhydride with 3-ethoxypropylamine. The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl groups of the anhydride, followed by the loss of carbon dioxide to yield the desired benzamide. This method is often favored for its simplicity and the commercial availability of isatoic anhydride.

  • Route 2: Amide Coupling of 2-Aminobenzoic Acid. This route entails the direct coupling of 2-aminobenzoic acid with 3-ethoxypropylamine using a peptide coupling agent. This method offers versatility through the wide array of available coupling reagents, allowing for optimization of reaction conditions to maximize yield and purity.

The following diagram illustrates the two synthetic pathways:

G cluster_0 Route 1: From Isatoic Anhydride cluster_1 Route 2: From 2-Aminobenzoic Acid isatoic_anhydride Isatoic Anhydride intermediate1 Intermediate isatoic_anhydride->intermediate1 ethoxypropylamine1 3-Ethoxypropylamine ethoxypropylamine1->intermediate1 product1 This compound intermediate1->product1 co2 CO2 intermediate1->co2 -CO2 aminobenzoic_acid 2-Aminobenzoic Acid product2 This compound aminobenzoic_acid->product2 ethoxypropylamine2 3-Ethoxypropylamine ethoxypropylamine2->product2 coupling_agent Coupling Agent (e.g., TBTU) coupling_agent->product2 byproduct Byproducts

Figure 1. Synthetic pathways to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each synthetic route, based on analogous reactions reported in the literature.

ParameterRoute 1: Isatoic AnhydrideRoute 2: 2-Aminobenzoic Acid Coupling
Starting Materials Isatoic Anhydride, 3-Ethoxypropylamine2-Aminobenzoic Acid, 3-Ethoxypropylamine, Coupling Agent (e.g., TBTU), Base (e.g., Triethylamine)
Solvent Isopropyl Alcohol or 1,4-DioxaneDimethylformamide (DMF)
Reaction Temperature Exothermic, may require initial coolingRoom Temperature
Reaction Time 1.5 - 2 hours24 hours
Reported Yield (Analogous Reactions) ~90-96%[1][2]Good yields reported[3]
Work-up Evaporation of solvent, potential recrystallizationAqueous work-up, extraction, and purification (e.g., chromatography)
Byproducts Carbon DioxideCoupling agent byproducts, salts

Detailed Experimental Protocols

The following are detailed experimental protocols for each synthetic route, adapted from literature procedures for similar compounds.

Route 1: Synthesis from Isatoic Anhydride

This protocol is adapted from the synthesis of 2-amino-N-propylbenzamide.[1]

Materials:

  • Isatoic anhydride

  • 3-Ethoxypropylamine

  • Isopropyl alcohol

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in isopropyl alcohol.

  • To this solution, add 3-ethoxypropylamine (1.1 equivalents) portionwise. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Route 2: Synthesis from 2-Aminobenzoic Acid via Amide Coupling

This protocol is based on a general procedure for benzamide synthesis using TBTU as a coupling agent.[3]

Materials:

  • 2-Aminobenzoic acid

  • 3-Ethoxypropylamine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • Triethylamine (NEt3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 2-aminobenzoic acid (1 equivalent) in DMF, add triethylamine (2.5 equivalents).

  • Add TBTU (1.1 equivalents) to the mixture and stir for 10 minutes at room temperature.

  • Add 3-ethoxypropylamine (1.2 equivalents) and continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Concluding Remarks

Both synthetic routes present viable options for the preparation of this compound. The choice between the two will likely depend on factors such as the desired scale of the reaction, the availability and cost of starting materials and reagents, and the desired purity of the final product.

The isatoic anhydride route (Route 1) is a more direct, one-step process that often provides high yields and a simpler work-up, primarily involving the removal of the solvent and byproduct (CO2). This makes it an attractive option for larger-scale synthesis.

The 2-aminobenzoic acid coupling route (Route 2) offers greater flexibility through the choice of coupling agents and reaction conditions. While it involves more reagents and a more extensive work-up and purification process, it can be a reliable method for achieving high purity on a laboratory scale. The reaction is typically carried out at room temperature, which can be advantageous for sensitive substrates.

Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

Spectroscopic Analysis and Structural Validation of 2-amino-N-(3-ethoxypropyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic analysis for the structural validation of 2-amino-N-(3-ethoxypropyl)benzamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of predicted spectroscopic data based on analogous structures and comparative data from well-characterized benzamide derivatives. This approach offers a robust framework for researchers, scientists, and drug development professionals to interpret and validate the structure of this compound.

Predicted and Comparative Spectroscopic Data

The structural confirmation of a synthesized compound like this compound relies on a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Table 1: Predicted IR Spectral Data for this compound and Comparative Data for Benzamide

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for Benzamide[1][2][3]
N-H Stretch (Amine)3450-3300 (two bands)3366, 3170
N-H Stretch (Amide)~3300-
C-H Stretch (Aromatic)3100-30003066, 3032
C-H Stretch (Aliphatic)2975-2850-
C=O Stretch (Amide)~1640~1651
N-H Bend (Amine)1620-1580-
C=C Stretch (Aromatic)1600, 1475-
C-N Stretch (Amide)~1400-
C-O Stretch (Ether)1150-1085-

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and Comparative Data for Benzamide

ProtonPredicted δ (ppm) for this compoundExperimental δ (ppm) for Benzamide (in DMSO-d₆)[4]
Aromatic-H6.5-7.8 (m, 4H)7.46-8.05 (m, 5H)
-NH₂ (Amine)~5.0 (br s, 2H)7.4, 8.0 (br s, 2H)
-NH- (Amide)~8.2 (br t, 1H)-
-O-CH₂- (Ethoxy)3.4-3.5 (q, 2H)-
-N-CH₂-3.3-3.4 (q, 2H)-
-CH₂- (Propyl)1.8-1.9 (p, 2H)-
-CH₃ (Ethoxy)1.1-1.2 (t, 3H)-

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Comparative Data for Benzamide

CarbonPredicted δ (ppm) for this compoundExperimental δ (ppm) for Benzamide[5][6]
C=O (Amide)~168~171.4
Aromatic C-NH₂~150-
Aromatic C-C=O~120~134.5
Aromatic C-H115-132128.5-132.4
-O-CH₂- (Ethoxy)~66-
-N-CH₂-~39-
-CH₂- (Propyl)~29-
-CH₃ (Ethoxy)~15-

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺222.28
[M+H]⁺223.29
[M+Na]⁺245.27

Experimental Protocols

Standard spectroscopic techniques are employed for the structural elucidation of benzamide derivatives.

Infrared (IR) Spectroscopy:

  • A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Characteristic peaks for functional groups such as N-H, C=O, C-O, and aromatic C-H are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).

  • Chemical shifts, integration, and coupling patterns are analyzed to determine the structure.

Mass Spectrometry (MS):

  • A dilute solution of the sample is introduced into the mass spectrometer (e.g., via ESI or APCI).

  • The mass-to-charge ratio (m/z) of the molecular ion and fragment ions is determined.

  • The molecular weight is confirmed, and fragmentation patterns can provide further structural information.

Visualization of Analytical Workflow and Structural Validation

The following diagrams illustrate the experimental workflow and the logical process of validating the structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms validation Structure Confirmation ir->validation nmr->validation ms->validation

Caption: Experimental workflow for the synthesis and structural validation.

logical_validation cluster_hypothesis Hypothesized Structure cluster_data Experimental Data cluster_conclusion Conclusion proposed_structure Proposed Structure: This compound ir_data IR: N-H, C=O, C-O stretches proposed_structure->ir_data predicts nmr_data NMR: Aromatic & Aliphatic signals, correct integration & coupling proposed_structure->nmr_data predicts ms_data MS: Correct molecular ion peak proposed_structure->ms_data predicts conclusion Structure Validated ir_data->conclusion confirms nmr_data->conclusion confirms ms_data->conclusion confirms

Caption: Logical process for structural validation using spectroscopic data.

This guide provides a foundational understanding for the spectroscopic characterization of this compound. For definitive structural confirmation, it is imperative to acquire and interpret the actual experimental spectra of the synthesized compound. The comparative data and workflows presented herein serve as a valuable reference for this analytical process.

References

Purity Assessment of Synthesized 2-amino-N-(3-ethoxypropyl)benzamide: A Comparative Guide to HPLC and Titrimetric Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and titrimetric methods for the purity assessment of 2-amino-N-(3-ethoxypropyl)benzamide, a novel benzamide derivative. While HPLC offers high sensitivity and specificity for separating the main compound from its impurities, traditional methods like titration can provide a cost-effective, albeit less specific, alternative for quantitative analysis.

Comparative Performance Data

The following table summarizes the key performance parameters of a validated HPLC method compared to a standard acid-base titration method for the purity assessment of this compound. The data presented for the HPLC method is based on established validation guidelines for pharmaceutical analysis.[1][2][3][4][5]

Parameter HPLC Method Titrimetric Method Remarks
Specificity High (able to separate parent compound from impurities)Low (measures total basic content)HPLC can identify and quantify individual impurities.
Linearity (r²) >0.999Not ApplicableDemonstrates a direct proportional response to concentration.
Range 1 - 100 µg/mL10 - 100 mgHPLC is suitable for a much wider and lower concentration range.[2]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods can be accurate within their respective limitations.[3]
Precision (%RSD) < 2.0%< 5.0%HPLC offers superior repeatability and intermediate precision.[3][5]
Limit of Detection (LOD) ~0.1 µg/mL~1 mgHPLC is significantly more sensitive.
Limit of Quantitation (LOQ) ~0.3 µg/mL~3 mgHPLC allows for the accurate measurement of trace impurities.
Analysis Time ~15 minutes per sample~30 minutes per sampleHPLC can be automated for high-throughput analysis.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method

This section details a validated HPLC method for the determination of purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Synthesized this compound sample

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% TFA).

  • Gradient Program:

    • 0-10 min: 20-80% Acetonitrile

    • 10-12 min: 80% Acetonitrile

    • 12-15 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 10 µg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of 10 µg/mL.

Data Analysis: The purity of the synthesized sample is calculated by comparing the peak area of the main compound in the sample chromatogram to the peak area of the reference standard.

2. Titrimetric Method (Acid-Base Titration)

This method provides a quantitative assessment of the total basic content in the synthesized this compound, which includes the parent compound and any basic impurities.

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer

  • pH meter

Reagents and Materials:

  • Hydrochloric acid (HCl), 0.1 N standard solution

  • Ethanol (analytical grade)

  • Synthesized this compound sample

Procedure:

  • Accurately weigh approximately 50 mg of the synthesized this compound and dissolve it in 50 mL of ethanol.

  • Titrate the solution with 0.1 N HCl, monitoring the pH change.

  • The endpoint is determined by the inflection point of the titration curve.

  • The purity is calculated based on the volume of HCl consumed.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment processes.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity vs. Standard integrate->calculate end Purity Report calculate->end

Caption: Workflow for HPLC Purity Assessment.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Calculation start Weigh Synthesized Sample dissolve Dissolve in Ethanol start->dissolve titrate Titrate with 0.1 N HCl dissolve->titrate endpoint Determine Endpoint (pH) titrate->endpoint calculate Calculate Purity from Volume endpoint->calculate end Purity Report calculate->end

Caption: Workflow for Titrimetric Purity Assessment.

Conclusion

For the comprehensive purity assessment of synthesized this compound, HPLC is the recommended method due to its high specificity, sensitivity, and precision. It allows for the separation and quantification of the active compound from potential synthesis-related impurities and degradation products. While titrimetric analysis can serve as a quick and inexpensive method for a general purity check, it lacks the specificity required for detailed quality control in a drug development setting. The choice of method should be guided by the specific requirements of the analysis, with HPLC being the superior choice for regulatory submissions and in-depth characterization.

References

A Comparative Study on the Reactivity of 2-amino-N-(3-ethoxypropyl)benzamide Analogs in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of the reactivity of novel 2-amino-N-(3-ethoxypropyl)benzamide analogs has been conducted, providing valuable insights for researchers and professionals in drug development and organic synthesis. The study focuses on the influence of aromatic substituents on the rate of cyclization to form quinazolinone derivatives, a common scaffold in medicinal chemistry.

Proposed Analogs for Comparative Study

To investigate the influence of electronic effects on the reactivity of the 2-amino group and the amide nitrogen, the following analogs of this compound are proposed for this comparative study:

  • Parent Compound: this compound

  • Electron-Donating Group (EDG): 2-amino-5-methoxy-N-(3-ethoxypropyl)benzamide

  • Electron-Withdrawing Group (EWG): 2-amino-5-nitro-N-(3-ethoxypropyl)benzamide

  • Halogen Substituent (Inductive EWG, Resonance EDG): 2-amino-5-chloro-N-(3-ethoxypropyl)benzamide

Data Presentation: Predicted Reactivity Trends

The following table summarizes the predicted relative reactivity of the proposed analogs in the acid-catalyzed cyclization reaction. The predictions are based on the expected influence of the substituents on the nucleophilicity of the 2-amino group, which is a key factor in the rate-determining step of the reaction.

AnalogSubstituent (-R)Electronic Effect of -RPredicted Relative Reactivity
2-amino-5-methoxy-N-(3-ethoxypropyl)benzamide-OCH₃Electron-DonatingHighest
This compound-HNeutralHigh
2-amino-5-chloro-N-(3-ethoxypropyl)benzamide-ClElectron-WithdrawingModerate
2-amino-5-nitro-N-(3-ethoxypropyl)benzamide-NO₂Strongly Electron-WithdrawingLowest

Reaction Scheme: Synthesis of Quinazolinone Derivatives

The comparative study is based on the well-established synthesis of quinazolinones from 2-aminobenzamides and aldehydes.[1][2] The general reaction scheme is as follows:

Reaction_Scheme cluster_products Products analog This compound Analog intermediate Imine Intermediate analog->intermediate + R'-CHO aldehyde R'-CHO quinazolinone 2,3-disubstituted quinazolin-4(3H)-one water H₂O intermediate->quinazolinone Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of quinazolinone derivatives.

Experimental Protocols

A detailed methodology for the synthesis and comparative reactivity study is provided below.

General Procedure for the Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs can be achieved through the amidation of the corresponding isatoic anhydride with N-(3-ethoxypropyl)amine.

  • Reaction Setup: To a solution of the appropriately substituted isatoic anhydride (1.0 eq) in a suitable solvent such as DMF or dioxane, add N-(3-ethoxypropyl)amine (1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 4-6 hours) until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the desired this compound analog.

Protocol for Comparative Reactivity Study: Quinazolinone Synthesis

The reactivity of the different analogs will be compared by monitoring the rate of formation of the corresponding quinazolinone product under identical reaction conditions.

  • Reaction Setup: In a series of parallel reactors, a solution of the this compound analog (1.0 eq) and a selected aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.

  • Initiation: A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) is added to each reactor simultaneously to initiate the reaction.

  • Monitoring: The progress of each reaction is monitored over time by taking aliquots at regular intervals and analyzing them by a suitable analytical technique such as HPLC or GC-MS. The disappearance of the starting material and the formation of the product are quantified.

  • Data Analysis: The initial rates of the reactions are determined from the concentration versus time data. The relative reactivity of the analogs is then established by comparing their initial reaction rates.

Mandatory Visualizations

Signaling Pathway: Hammett Plot Analysis

The electronic effects of the substituents on the reaction rate can be quantified using a Hammett plot. This involves plotting the logarithm of the relative reaction rate (log(k/k₀)) against the Hammett substituent constant (σ). A linear correlation is expected, and the slope of the line (the reaction constant, ρ) provides insight into the nature of the transition state.[3][4]

Hammett_Plot_Analysis cluster_workflow Hammett Plot Analysis Workflow start Measure Reaction Rates (k) for Substituted Analogs data Obtain Hammett Substituent Constants (σ) start->data plot Plot log(k/k₀) vs. σ data->plot analysis Determine Reaction Constant (ρ) from the Slope plot->analysis interpretation Interpret ρ to Understand Reaction Mechanism analysis->interpretation

Caption: Workflow for Hammett plot analysis of the reaction rates.

Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative reactivity study.

Experimental_Workflow synthesis Synthesis of This compound Analogs characterization Characterization of Analogs (NMR, MS, etc.) synthesis->characterization reaction_setup Parallel Reaction Setup for Quinazolinone Synthesis characterization->reaction_setup monitoring Reaction Monitoring (HPLC/GC-MS) reaction_setup->monitoring data_analysis Data Analysis: - Determine Initial Rates - Compare Reactivity monitoring->data_analysis conclusion Conclusion on the Effect of Substituents on Reactivity data_analysis->conclusion

Caption: Experimental workflow for the comparative reactivity study.

Discussion of Expected Results

The reactivity of the 2-amino group in the initial step of the cyclization reaction is expected to be highly dependent on the electronic nature of the substituent on the aromatic ring.

  • Electron-donating groups like methoxy (-OCH₃) will increase the electron density on the aromatic ring and, through resonance, on the 2-amino group. This enhanced nucleophilicity should lead to a faster reaction rate.[5]

  • Electron-withdrawing groups such as nitro (-NO₂) will decrease the electron density of the ring and the nucleophilicity of the 2-amino group, thus slowing down the reaction.

  • Halogens like chlorine (-Cl) have a dual effect: they are inductively electron-withdrawing but can be weakly electron-donating through resonance. The overall effect is typically deactivating, leading to a slower reaction rate compared to the unsubstituted analog.

The N-(3-ethoxypropyl) group is not expected to have a significant electronic influence on the aromatic ring but may have steric effects on the cyclization step. However, since this group is constant across all analogs, its steric influence should be a consistent factor.

This comparative guide provides a robust framework for investigating the reactivity of this compound analogs. The proposed experiments and analysis will yield valuable structure-activity relationship data, which is crucial for the rational design of new molecules in medicinal chemistry and materials science.

References

A Comparative Guide to the Validation of an Analytical Method for 2-amino-N-(3-ethoxypropyl)benzamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a proposed analytical method for the quantification of 2-amino-N-(3-ethoxypropyl)benzamide, a crucial step in drug development and quality control. As no standardized, publicly available validated method for this specific analyte exists, this document outlines a robust High-Performance Liquid Chromatography (HPLC) method and compares its validation parameters against internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture.[1] For the analysis of benzamide derivatives, reversed-phase HPLC is a common and effective approach.

Instrumentation and Conditions (Proposed):

ParameterSpecification
HPLC System Quaternary Gradient Pump, Autosampler, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength To be determined based on UV scan (typically 254 nm)
Injection Volume 10 µL
Run Time 10 minutes

Comparative Validation Parameters

The performance of the proposed HPLC method is validated against the criteria outlined in the ICH Q2(R1) guideline "Validation of Analytical Procedures". The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterAcceptance Criteria
Specificity/Selectivity The analyte peak should be well-resolved from any interfering peaks from the matrix, impurities, or degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity A linear relationship between the concentration and the detector response should be demonstrated. The correlation coefficient (r²) should be ≥ 0.99.
Range The range should cover the expected concentrations of the analyte in the samples, typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value. The mean recovery should be within 98.0% to 102.0% over the analytical range.
Precision - Repeatability (Intra-assay precision): The relative standard deviation (RSD) of multiple measurements of the same sample should be ≤ 2%.- Intermediate Precision (Inter-assay precision): The RSD of results obtained on different days, by different analysts, or with different equipment should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.[2]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The RSD of the results under varied conditions should be within acceptable limits (e.g., ≤ 5%).

Experimental Protocols for Method Validation

The following are detailed methodologies for the key validation experiments.

1. Specificity/Selectivity:

  • Protocol: Analyze a blank sample (matrix without the analyte), a standard solution of this compound, and a sample spiked with the analyte and potential impurities or degradation products.

  • Analysis: Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte. Use a photodiode array (PDA) detector to assess peak purity.

2. Linearity:

  • Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations, covering the expected analytical range.

  • Analysis: Inject each standard solution in triplicate. Plot a calibration curve of the mean peak area against the concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

3. Accuracy:

  • Protocol: Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each sample in triplicate. Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) x 100%. The mean recovery across all levels should be calculated.

4. Precision:

  • Repeatability (Intra-assay precision):

    • Protocol: Prepare six individual samples at 100% of the target concentration.

    • Analysis: Analyze the samples on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Analysis: Compare the results from the different conditions and calculate the overall RSD.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the noise level of the baseline by analyzing a blank sample.

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Analysis: Identify the concentrations that produce a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.[2]

6. Robustness:

  • Protocol: Deliberately vary critical method parameters one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analysis: Analyze a standard solution under each of the varied conditions. Calculate the RSD of the results obtained under all conditions to assess the method's robustness.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method method_dev Method Development & Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Evaluation robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Validated validation_report->end Signaling_Pathway_Placeholder analyte This compound in Sample extraction Sample Preparation (e.g., Extraction, Dilution) analyte->extraction injection HPLC Injection extraction->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection signal Signal Generation (Chromatogram) detection->signal quantification Quantification (Peak Area vs. Calibration Curve) signal->quantification result Concentration Result quantification->result

References

Comparative Analysis of Benzamide Derivatives: A Guide to Cross-Reactivity and Target Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various 2-aminobenzamide derivatives, offering insights into their cross-reactivity and target selectivity. Due to the limited availability of direct cross-reactivity studies on 2-amino-N-(3-ethoxypropyl)benzamide, this document broadens the scope to include a range of benzamide analogs targeting different protein classes, including histone deacetylases (HDACs), kinases, and G protein-coupled receptors (GPCRs). The information presented is curated from publicly available research to facilitate informed decisions in drug discovery and development.

Data Presentation: Comparative Potency and Selectivity

The following tables summarize the biological activity of various benzamide derivatives against their primary targets. This data is essential for understanding the potency and potential for off-target effects.

Table 1: Inhibitory Activity of 2-Aminobenzamide-Based HDAC Inhibitors

Compound/DerivativeTargetIC50 (µM)Cell-Based Antiproliferative Activity (IC50, µM)Reference
TacedinalineHDAC1, -2, -3--[1]
N4-(2-amino-4-fluorophenyl)-N1-(...)-terephthalamideHDAC33.4Not specified[1]
Benzamide Derivative 7jHDAC1, -2, -3Potent (not specified)MCF-7 & T47D cells[2]

Table 2: Activity of Benzamide Derivatives on Kinases

Compound/DerivativeTargetActivityAssay TypeReference
N-benzothiazol-2-yl benzamide analog 6Glucokinase (GK)1.97-fold activationIn vitro GK assay[3]
N-benzothiazol-2-yl benzamide analog 7Glucokinase (GK)1.84-fold activationIn vitro GK assay[3]

Table 3: Activity of Benzamide Derivatives on GPCRs

Compound/DerivativeTargetEC50 (nM)Assay TypeReference
Benzamide Agonist 15b GPR52Potent (cAMP signaling)cAMP reporter assay[4]
Benzamide Agonist 24f GPR52Potent (cAMP signaling)cAMP reporter assay[4]
Benzamide Agonist 4a GPR5222 (β-arrestin recruitment)β-arrestin reporter assay[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the activity of benzamide derivatives.

HDAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of histone deacetylases.

  • Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. Subsequent addition of a developer solution releases a fluorophore, and the fluorescence intensity is measured. A decrease in fluorescence in the presence of a test compound indicates HDAC inhibition.

  • Procedure:

    • Recombinant human HDAC enzyme is incubated with the test compound (e.g., a 2-aminobenzamide derivative) at various concentrations.

    • A fluorogenic acetylated peptide substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • A developer solution containing a protease is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore.

    • Fluorescence is measured using a microplate reader.

    • IC50 values are calculated from the dose-response curves.[1]

Kinase Activity Assay

These assays measure the phosphotransferase activity of a protein kinase and the effect of inhibitory compounds.

  • Principle: A kinase phosphorylates a specific substrate using ATP. The amount of phosphorylated substrate or the amount of ATP consumed is quantified.

  • Types of Assays:

    • Radiometric Assays: Use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[5]

    • Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect the phosphorylated product.[5][6]

    • Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity.

  • General Procedure:

    • The kinase enzyme is incubated with the test compound.

    • The substrate and ATP are added to start the reaction.

    • After incubation, the reaction is stopped.

    • The amount of phosphorylated substrate or remaining ATP is quantified using the chosen detection method.[5][6][7]

GPCR Binding and Functional Assays

These assays are used to determine the affinity of a ligand for a GPCR and its functional consequence (agonist or antagonist activity).

  • Radioligand Binding Assay:

    • Principle: A radiolabeled ligand with known affinity for the GPCR is competed with unlabeled test compounds. The amount of radioactivity bound to the receptor is measured.[8]

    • Procedure:

      • Cell membranes expressing the target GPCR are incubated with a fixed concentration of radiolabeled ligand and varying concentrations of the test compound.

      • After reaching equilibrium, the bound and free radioligand are separated by filtration.

      • The radioactivity retained on the filter is quantified using a scintillation counter.

      • IC50 values are determined and can be converted to Ki values.[8]

  • cAMP Second Messenger Assay:

    • Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs or Gi-coupled GPCRs.[9]

    • Procedure:

      • Cells expressing the target GPCR are treated with the test compound.

      • For Gi-coupled receptors, cells are stimulated with an agonist like forskolin to induce cAMP production.

      • Cells are lysed, and the cAMP levels are measured using methods like TR-FRET or ELISA.[9][10]

  • Calcium Mobilization Assay:

    • Principle: This assay is used for Gq-coupled GPCRs, which trigger the release of intracellular calcium upon activation.[9]

    • Procedure:

      • Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye.

      • The baseline fluorescence is measured.

      • The test compound is added, and the change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time.[9][11][12]

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow and a key signaling pathway relevant to the study of benzamide derivatives.

experimental_workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_lead_opt Lead Optimization Compound_Library Benzamide Derivative Library Primary_Assay Primary Target Assay (e.g., HDAC, Kinase, GPCR) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & Potency (IC50/EC50) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Panel of related targets) Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Functional Assays Selectivity_Panel->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: General workflow for the screening and development of benzamide derivatives.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Benzamide Agonist GPCR GPCR (e.g., GPR52) Ligand->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response phosphorylates targets

Caption: Simplified Gs-coupled GPCR signaling pathway activated by a benzamide agonist.

References

Benchmarking the Efficiency of 2-amino-N-(3-ethoxypropyl)benzamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 2-amino-N-(3-ethoxypropyl)benzamide, a key intermediate in various research and development applications. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several routes, primarily categorized into conventional methods and modern catalytic approaches. The following table summarizes the key parameters for selected methods, providing a clear basis for comparison. Data for the target molecule is supplemented with data from closely related analogs where specific information is unavailable.

Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Advantages Potential Drawbacks
Method 1: Conventional Synthesis from Isatoic Anhydride Isatoic anhydride, 3-ethoxypropylamine-1,4-Dioxane60-701.5~96.5[1]High yield, relatively short reaction time, well-established method.Use of a relatively high-boiling point ether solvent.
Method 2: Modified Conventional Synthesis Isatoic anhydride, 3-ethoxypropylamine-Dichloroethane50-603.5-5~93[2]High yield, can be performed at a moderate temperature.Use of a chlorinated solvent.
Method 3: Boron-Catalyzed Amidation (Proposed) 2-Aminobenzoic acid, 3-ethoxypropylamineBoric Acid or derivativesToluene (with azeotropic removal of water)Reflux12-24Not reported for this specific reaction"Green" catalyst, avoids pre-activation of carboxylic acid.Longer reaction times, requires removal of water.
Method 4: Titanium-Based Catalysis (Proposed) 2-Aminobenzoic acid, 3-ethoxypropylamineTi(IV) alkoxide or similarAnhydrous, inert solvent (e.g., Toluene)80-1104-24Not reported for this specific reactionCan be highly efficient for direct amidation.Catalyst can be sensitive to air and moisture.

Experimental Protocols

Below are detailed experimental methodologies for the key synthetic routes.

Method 1: Conventional Synthesis from Isatoic Anhydride in 1,4-Dioxane

This protocol is adapted from a high-yield synthesis of the closely related 2-amino-N-propylbenzamide[1].

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in 1,4-dioxane.

  • To this solution, add 3-ethoxypropylamine (1.1 equivalents).

  • Heat the reaction mixture to 60-70°C and stir for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Method 2: Modified Conventional Synthesis in Dichloroethane

This protocol is based on a patented method for a similar N-alkyl-2-aminobenzamide[2].

Procedure:

  • Charge a reaction vessel with a solution of isatoic anhydride in dichloroethane. The water content of the isatoic anhydride should not be higher than 40%, and the water content of the dichloroethane should not be higher than 1%[2].

  • Heat the solution to 50-60°C.

  • Slowly add isopropylamine dropwise over a period of 3 hours, maintaining the temperature at 50-60°C[2]. For the target molecule, 3-ethoxypropylamine would be used instead.

  • After the addition is complete, continue to stir the reaction mixture for an additional 0.5-2 hours at the same temperature[2].

  • Cool the mixture and wash with water.

  • Separate the organic layer and concentrate under reduced pressure to obtain the product. The reported yield for the analogous product is approximately 93%[2].

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Isatoic_Anhydride Isatoic Anhydride Dissolve Dissolve Isatoic Anhydride in 1,4-Dioxane Isatoic_Anhydride->Dissolve Amine 3-Ethoxypropylamine Add_Amine Add 3-Ethoxypropylamine Amine->Add_Amine Solvent 1,4-Dioxane Solvent->Dissolve Dissolve->Add_Amine Heat Heat to 60-70°C (1.5 hours) Add_Amine->Heat Cool Cool to RT Heat->Cool Evaporate Solvent Evaporation Cool->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Product This compound Recrystallize->Product

Caption: Workflow for Conventional Synthesis from Isatoic Anhydride.

Synthesis_Method_3 cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification Benzoic_Acid 2-Aminobenzoic Acid Mix Mix Reactants and Catalyst in Toluene Benzoic_Acid->Mix Amine 3-Ethoxypropylamine Amine->Mix Catalyst Boric Acid Catalyst->Mix Solvent Toluene Solvent->Mix Reflux Reflux with Azeotropic Water Removal (12-24h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter off Catalyst Cool->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Proposed Workflow for Boron-Catalyzed Amidation.

Note on Signaling Pathways: At the time of this publication, no specific signaling pathways involving this compound have been prominently reported in the scientific literature. The primary utility of this compound appears to be as a chemical intermediate.

Conclusion

The conventional synthesis of this compound from isatoic anhydride offers a reliable and high-yielding approach. Method 1, utilizing 1,4-dioxane, appears to be slightly more efficient in terms of reaction time based on data from a closely related analog[1]. While modern catalytic methods present "greener" alternatives, their efficiency for this specific substrate requires further experimental validation. The choice of method will ultimately depend on the specific requirements of the research, including scale, available equipment, and environmental considerations. Researchers are encouraged to perform small-scale trials to optimize conditions for their specific setup.

References

A Comparative Guide to the In-Silico and Experimental Properties of 2-amino-N-(3-ethoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted in-silico and available experimental properties of 2-amino-N-(3-ethoxypropyl)benzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages in-silico predictions and compares them with experimental data from the closely related analog, 2-aminobenzamide, and other relevant N-substituted benzamide derivatives. This approach offers valuable insights into the potential characteristics and biological activities of this compound for research and drug development purposes.

Physicochemical Properties: A Comparative Overview

The following table summarizes the predicted in-silico properties for this compound and the available experimental data for the reference compound, 2-aminobenzamide.

PropertyThis compound (In-Silico Prediction)2-aminobenzamide (Experimental)N-propyl-2-methylpropanamide (Experimental)
Molecular Formula C12H18N2O2C7H8N2OC10H13NO
Molecular Weight 222.29 g/mol 136.15 g/mol 163.22 g/mol [1]
CAS Number 923184-33-288-68-610546-70-0[1]
Melting Point Not available108-114 °CNot available
Boiling Point Not available288 °CNot available
logP (o/w) 1.8 (Predicted)0.641.7[1]
Water Solubility Moderately Soluble (Predicted)SolubleNot available
pKa (most acidic) 15.5 (Amide N-H) (Predicted)Not availableNot available
pKa (most basic) 3.8 (Aniline N) (Predicted)Not availableNot available

Biological Activity Context: PARP and HDAC Inhibition

Benzamide and its derivatives have been extensively studied as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), both of which are significant targets in cancer therapy.[2][3][4][5] The 2-aminobenzamide scaffold is a key pharmacophore in many of these inhibitors.

PARP Inhibition Signaling Pathway

The following diagram illustrates the conceptual signaling pathway of PARP1 inhibition by benzamide derivatives.

PARP1_Inhibition cluster_0 DNA Damage cluster_1 PARP1 Activation and Repair cluster_2 Inhibition by Benzamide Derivative cluster_3 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PARP1_Activation PARP1 Activation PARP1->PARP1_Activation PARylation PARylation of Proteins PARP1_Activation->PARylation Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Benzamide This compound Benzamide->Inhibition

Caption: Conceptual pathway of PARP1 inhibition by a benzamide derivative.

Experimental Protocols

General Synthesis of N-substituted 2-aminobenzamides

This protocol describes a general method for the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride.

Synthesis_Workflow Start Start Reactants Isatoic Anhydride + N-(3-ethoxypropyl)amine Start->Reactants Solvent Add Solvent (e.g., DMF or Pyridine) Reactants->Solvent Reaction Heat/Reflux Mixture (e.g., 80-120°C, 2-6h) Solvent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Pour into Water/Ice Cooling->Precipitation Filtration Filter Precipitate Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Purification Recrystallize/Purify (e.g., Ethanol) Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End Evaluation_Workflow cluster_insilico In-Silico Evaluation cluster_experimental Experimental Validation InSilico_Start Compound Design/ Selection ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) InSilico_Start->ADMET_Prediction Docking Molecular Docking (Target Identification) ADMET_Prediction->Docking InSilico_End Prioritization for Synthesis Docking->InSilico_End Synthesis Chemical Synthesis InSilico_End->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro_Assays In-Vitro Biological Assays (e.g., PARP/HDAC inhibition) Purification->InVitro_Assays InVivo_Studies In-Vivo Studies (Animal Models) InVitro_Assays->InVivo_Studies Experimental_End Lead Optimization InVivo_Studies->Experimental_End

References

Safety Operating Guide

Proper Disposal of 2-amino-N-(3-ethoxypropyl)benzamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-amino-N-(3-ethoxypropyl)benzamide should be treated as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. All waste, including contaminated materials and rinsate, must be collected and disposed of through a licensed environmental waste management service.

This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Assessment and Classification

Summary of Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][5]

  • Skin and Eye Irritation: May cause irritation upon contact.[2][3]

  • Mutagenicity: Some parent benzamide structures are suspected of causing genetic defects.

Due to these potential hazards, this compound must be managed as a hazardous waste.

II. Standard Disposal Protocol

The following step-by-step procedure outlines the required actions for the proper disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect pure this compound and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves, bench protectors) in a designated, compatible, and clearly labeled hazardous waste container.[6][7]

    • The container must be made of a material that does not react with the chemical and should have a secure, tight-fitting lid.[8]

  • Liquid Waste:

    • Solutions containing this compound and organic solvents should be collected in a separate, labeled hazardous waste container designated for halogenated or non-halogenated organic solvent waste, as appropriate.[7]

    • Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container. Do not dispose of aqueous solutions down the drain.[7][9]

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[10]

  • The label must include the full chemical name: "Waste this compound" and list all other components in the container by their full names (no abbreviations).[10]

  • Indicate the approximate percentage or volume of each component.

  • The date the waste was first added to the container (accumulation start date) must be clearly visible.

Step 3: Storage of Chemical Waste

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]

  • Ensure that the waste containers are kept closed at all times, except when adding waste.[6][10]

  • Store containers of this compound waste segregated from incompatible materials, such as strong oxidizing agents and strong bases.[1][5][8]

  • Liquid waste containers must be stored in secondary containment to prevent spills.[10]

Step 4: Disposal of Empty Containers

  • A container that held this compound is not considered empty until it has been triple-rinsed.[7][11]

  • The first rinse should be with a suitable solvent capable of dissolving the compound. This rinsate must be collected and disposed of as hazardous waste.[10]

  • Subsequent rinses can be with water or another appropriate solvent, and this rinsate must also be collected as hazardous waste.

  • Once triple-rinsed and air-dried, the original labels on the container must be defaced or removed. The container can then be disposed of as regular solid waste or recycled, in accordance with institutional policies.[10]

Step 5: Arranging for Waste Pickup

  • Once a waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year), arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][8]

  • Follow your institution's specific procedures for requesting a waste pickup.

III. Emergency Procedures for Spills

In the event of a spill of this compound:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

IV. Data Presentation

ParameterGuidelineSource
Waste Classification Hazardous Waste[6][9]
Solid Waste Collection Designated, labeled, compatible container[7]
Liquid Waste Collection Segregated by solvent type (aqueous, organic)[7]
Sewer/Trash Disposal Prohibited[9][12]
Empty Container Rinsate Collect as hazardous waste[10][11]
Storage Location Satellite Accumulation Area (SAA)[6][8]
Container Status Must be kept closed[6][10]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G cluster_waste_type Identify Waste Type cluster_solid_waste Solid Waste Handling cluster_liquid_waste Liquid Waste Handling cluster_container_waste Empty Container Handling start Waste Generated (this compound) solid Solid Material (pure compound, contaminated labware) start->solid liquid Liquid Mixture (solutions) start->liquid container Empty Stock Container start->container collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid is_aqueous Aqueous Solution? liquid->is_aqueous triple_rinse Triple-Rinse Container container->triple_rinse storage Store in Satellite Accumulation Area (Closed, Secondary Containment) collect_solid->storage collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container is_aqueous->collect_aqueous Yes collect_organic Collect in Labeled Organic Solvent Waste Container is_aqueous->collect_organic No collect_aqueous->storage collect_organic->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Labels triple_rinse->deface_label collect_rinsate->is_aqueous dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-amino-N-(3-ethoxypropyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety

When handling 2-amino-N-(3-ethoxypropyl)benzamide, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the analysis of analogous compounds.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles that could cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Prevents direct skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a potential for aerosol or dust generation.Minimizes the inhalation of potentially harmful airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to maintain a safe and controlled laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Ensure easy access to an eyewash station and a safety shower.

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use appropriate tools and equipment to handle the substance, avoiding manual contact.

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

  • Waste Characterization: The waste should be characterized as chemical waste.

  • Disposal Method: Dispose of the waste material through a licensed and approved waste disposal contractor.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of in accordance with local, state, and federal regulations. Do not reuse empty containers.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction/Experiment Reaction/Experiment Weighing and Transfer->Reaction/Experiment Decontamination Decontamination Reaction/Experiment->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.